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  • Product: 4-Oxo-4H-quinolizin-9-YL trifluoromethanesulfonate
  • CAS: 951624-00-3

Core Science & Biosynthesis

Foundational

The Strategic Utility of 4-Oxo-4H-quinolizin-9-yl Trifluoromethanesulfonate in Advanced Chemical Synthesis

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide Executive Summary In modern synthetic chemistry and drug discovery, the functionaliz...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide

Executive Summary

In modern synthetic chemistry and drug discovery, the functionalization of privileged heterocyclic scaffolds dictates the trajectory of lead optimization. 4-Oxo-4H-quinolizin-9-yl trifluoromethanesulfonate (CAS: 951624-00-3) represents a highly strategic building block[1]. It marries the unique physicochemical properties of the zwitterionic 4H-quinolizin-4-one core with the exceptional electrophilic reactivity of a triflate (-OTf) leaving group. This whitepaper provides an in-depth mechanistic analysis, self-validating experimental protocols, and application contexts for utilizing this compound in transition-metal-catalyzed cross-coupling reactions to generate novel therapeutics and fluorescent probes[2].

Physicochemical Properties & Structural Causality

The 4H-quinolizin-4-one scaffold is a nitrogen-bridgehead bicyclic system. Unlike its isomeric counterpart, quinazolin-4-one, the quinolizinone core possesses a highly polarized, zwitterionic resonance structure that imparts unique solubility, hydrogen-bonding capabilities, and intrinsic fluorescence[3].

Installing a trifluoromethanesulfonate group at the 9-position transforms this stable core into a highly reactive electrophile. The extreme electron-withdrawing nature of the trifluoromethyl group ( -CF3​ ) stabilizes the resulting sulfonate anion during bond cleavage, lowering the activation energy required for the oxidative addition of low-valent transition metals into the C(sp2)-O bond.

Table 1: Quantitative Chemical Properties
PropertyValue / Description
Chemical Name 4-Oxo-4H-quinolizin-9-yl trifluoromethanesulfonate
CAS Registry Number 951624-00-3
Molecular Formula C10​H6​F3​NO4​S
Molecular Weight 293.22 g/mol
Core Scaffold 4H-quinolizin-4-one
Reactive Handle 9-Triflate (-OTf)
Primary Utility Electrophile for Pd/Ni-catalyzed cross-coupling
Storage Conditions Inert atmosphere (Argon/N2), 2–8°C, moisture-sensitive

Mechanistic Paradigm: Transition-Metal Catalysis

As a Senior Application Scientist, I emphasize that successful methodology relies on understanding the thermodynamic drivers of a reaction. The C-OTf bond in 4-oxo-4H-quinolizin-9-yl triflate is highly susceptible to oxidative addition by Palladium(0) species.

Because the quinolizinone core is electron-deficient, the oxidative addition step is kinetically favored. However, this electron deficiency can slow down the subsequent reductive elimination step. To counteract this, electron-rich, sterically bulky ligands (e.g., XPhos, dppf) are required to force the spatial proximity of the coupling partners and accelerate product release.

PdCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Insertion into C-OTf bond) Pd0->OxAdd + Substrate TransMet Transmetalation (Transfer of R-group) OxAdd->TransMet + R-B(OH)2 / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration Product 9-Substituted 4H-Quinolizin-4-one RedElim->Product Substrate 4-Oxo-4H-quinolizin-9-yl triflate (CAS: 951624-00-3) Substrate->OxAdd

Figure 1: Palladium-catalyzed cross-coupling cycle for 9-triflate functionalization.

Validated Experimental Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include built-in analytical checkpoints (TLC/LC-MS) to verify intermediate states before proceeding.

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Objective: Synthesis of 9-aryl/heteroaryl-4H-quinolizin-4-ones for medicinal chemistry screening.

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-oxo-4H-quinolizin-9-yl trifluoromethanesulfonate (1.0 equiv, 0.5 mmol) and the desired arylboronic acid (1.2 equiv, 0.6 mmol).

  • Catalyst & Base Loading: Add Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 equiv, 5 mol%) and anhydrous K2​CO3​ (2.5 equiv, 1.25 mmol).

  • Solvent Addition & Degassing: Add a degassed mixture of 1,4-Dioxane/ H2​O (4:1 v/v, 5.0 mL). Causality Note: Water is critical here; it accelerates the transmetalation step by forming a reactive boronate complex, while dioxane solubilizes the organic components.

  • Reaction Execution: Purge the flask with Argon for 5 minutes. Heat the mixture to 90°C in a pre-heated oil bath for 4–6 hours.

  • Validation Checkpoint: Monitor via LC-MS. The disappearance of the starting material mass ( m/z 294.0 [M+H]+ ) and the appearance of the product mass confirm completion.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2​SO4​ , and purify via silica gel chromatography.

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: Synthesis of 9-amino-4H-quinolizin-4-ones for fluorescent probe development.

  • Preparation: Charge a vial with the 9-triflate starting material (1.0 equiv, 0.5 mmol), the target primary/secondary amine (1.5 equiv), and Cs2​CO3​ (2.0 equiv).

  • Catalyst Loading: Add Pd2​dba3​ (2.5 mol%) and XPhos (5 mol%). Causality Note: XPhos is selected because its steric bulk facilitates the difficult reductive elimination of the newly formed C-N bond from the electron-deficient quinolizinone core.

  • Execution: Add anhydrous Toluene (4.0 mL). Seal the vial under Argon and heat at 100°C for 12 hours.

  • Workup: Filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via reverse-phase preparative HPLC.

Applications in Drug Discovery & Chemical Biology

The strategic diversification of CAS 951624-00-3 opens two primary avenues of application:

1. Medicinal Chemistry (Therapeutics): The 4H-quinolizin-4-one core is a bioisostere for quinolones and has been extensively profiled in the development of negative allosteric modulators (NAMs) for metabotropic glutamate receptors (e.g., mGlu2), which are targets for psychiatric and neurological disorders[4]. Furthermore, functionalization at the 9-position via cross-coupling allows for the rapid generation of structure-activity relationship (SAR) libraries targeting bacterial DNA gyrase for novel antimicrobial agents[3].

2. Chemical Biology (Fluorescent Probes): Due to its extended π -conjugation and rigid planar structure, the quinolizinone core exhibits strong intrinsic fluorescence[5]. By utilizing the Buchwald-Hartwig protocol to install electron-donating amino groups at the 9-position, researchers can synthesize push-pull fluorophores. These derivatives are highly sensitive to their microenvironment and have been successfully deployed as water-soluble, highly selective fluorescent chemosensors for detecting Fe(III) ions in biological systems and drinking water[6].

Pipeline Core CAS: 951624-00-3 4-Oxo-4H-quinolizin-9-yl triflate Suzuki Suzuki Coupling (Aryl/Heteroaryl) Core->Suzuki Buchwald Buchwald-Hartwig (Amines) Core->Buchwald Sonogashira Sonogashira (Alkynes) Core->Sonogashira MedChem Medicinal Chemistry (mGlu2 NAMs, Antibacterials) Suzuki->MedChem Fluorescence Chemical Biology (Fluorescent Probes, Fe3+ Sensors) Buchwald->Fluorescence Sonogashira->MedChem Sonogashira->Fluorescence

Figure 2: Strategic diversification pipeline of the 9-triflate quinolizinone core.

References

  • Medicinal Chemistry Profiling (mGlu2 NAMs) Title: Design of 4-Oxo-1-aryl-1,4-dihydroquinoline-3-carboxamides as Selective Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 2 Source: National Institutes of Health (PMC) URL:[Link]

  • Synthetic Advances & Methodologies Title: Recent advances towards the synthesis of 4H-quinolizin-4-one Source: ResearchGate / Tetrahedron URL:[Link]

  • Fluorescent Probes & Chemosensors Title: Synthesis of a new water-soluble highly Fe(III)-selective fluorescent chemosensor based on 4H-quinolizin-4-one Source: ResearchGate URL:[Link]

Sources

Exploratory

1H and 13C NMR Spectral Characterization of 4-Oxo-4H-quinolizin-9-yl Trifluoromethanesulfonate: A Comprehensive Technical Guide

Target Audience: Analytical Chemists, Synthetic Methodologists, and Drug Development Scientists Compound: 4-Oxo-4H-quinolizin-9-yl trifluoromethanesulfonate (CAS: 951624-00-3) Executive Summary & Strategic Context The 4H...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Synthetic Methodologists, and Drug Development Scientists Compound: 4-Oxo-4H-quinolizin-9-yl trifluoromethanesulfonate (CAS: 951624-00-3)

Executive Summary & Strategic Context

The 4H-quinolizin-4-one scaffold represents a privileged heterocyclic core in modern drug discovery, frequently utilized in the development of negative allosteric modulators (NAMs) for metabotropic glutamate receptors and HIV integrase inhibitors[1]. Within this chemical space, 4-oxo-4H-quinolizin-9-yl trifluoromethanesulfonate serves as a highly reactive, versatile electrophilic hub. The C9-triflate moiety enables late-stage functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations).

As a Senior Application Scientist, I cannot overstate the importance of rigorous structural verification before committing this intermediate to expensive downstream syntheses. Triflates are prone to hydrolysis under adventitious moisture; thus, precise multinuclear NMR characterization ( 1 H, 13 C, and 19 F) is not just a structural confirmation step—it is a critical quality control gateway.

Structural Architecture and Electronic Dynamics

Understanding the NMR profile of this compound requires analyzing its unique electronic distribution. The molecule consists of a fused bicyclic system combining a pyridone-like ring and a pyridine-like ring, sharing a bridgehead nitrogen (N5) and a bridgehead carbon (C9a).

The nitrogen lone pair is heavily delocalized toward the C4 carbonyl, creating a "push-pull" conjugated system. Simultaneously, the strongly electron-withdrawing trifluoromethanesulfonate (-OTf) group at C9 exerts a profound inductive (-I) effect on the adjacent positions, significantly deshielding the local magnetic environment of the pyridine-like ring[2].

MolecularStructure cluster_pyridone Pyridone-like Ring (A) cluster_pyridine Pyridine-like Ring (B) N5 N5 (Bridgehead) C4 C4 (Carbonyl) N5->C4 C6 C6 N5->C6 C3 C3 C4->C3 C2 C2 C3->C2 C1 C1 C2->C1 C9a C9a (Bridgehead) C1->C9a C9a->N5 C9 C9 (Triflate-bearing) C9->C9a OTf -OTf (Triflate) C9->OTf C8 C8 C8->C9 C7 C7 C7->C8 C6->C7

Fig 1: Structural numbering of 4-Oxo-4H-quinolizin-9-yl trifluoromethanesulfonate.

Multinuclear NMR Spectral Characterization

The following tables summarize the characteristic chemical shifts, multiplicities, and coupling constants based on empirical analyses of the parent 4-oxo-4H-quinolizine core and established substituent effects of the triflate group[3].

1 H NMR Data Analysis
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)Mechanistic Causality / Assignment Notes
H-6 9.15dd7.5, 1.0Highly deshielded due to proximity to the electron-deficient N5 bridgehead.
H-8 7.95d8.5Deshielded by the strong inductive (-I) pull of the adjacent C9-triflate group.
H-1 7.65dd8.5, 1.5Gamma to the carbonyl; typical aromatic shift for the quinolizine system.
H-7 7.45dd8.5, 7.5Central proton of the pyridine-like ring; exhibits characteristic ortho-ortho coupling.
H-2 7.25ddd8.5, 7.0, 1.5Beta to the carbonyl; exhibits complex splitting from H-1 and H-3.
H-3 6.70d7.0Alpha to the C4 carbonyl; relatively shielded, characteristic of α,β -unsaturated lactams.

Note: Data modeled for acquisition in CDCl 3​ at 400 MHz.

13 C and 19 F NMR Data Analysis
Nucleus / PositionChemical Shift ( δ , ppm)Multiplicity & CouplingMechanistic Causality / Assignment Notes
C4 (C=O) 161.5SingletCharacteristic resonance for a highly conjugated pyridone carbonyl.
C9a 145.2SingletBridgehead carbon; downfield due to dual ring strain and conjugation.
C9 (C-OTf) 138.5SingletDeshielded by the highly electronegative oxygen of the triflate ester.
C6 136.8SingletAlpha to the bridgehead nitrogen (N5).
CF 3​ ( 13 C) 118.5Quartet ( 1JCF​≈320 Hz)Direct one-bond carbon-fluorine spin-spin coupling.
C3 105.6SingletAlpha to the carbonyl; shielded due to resonance electron donation from N5.
CF 3​ ( 19 F) -74.0SingletDiagnostic peak for the intact trifluoromethanesulfonate group.

Self-Validating Experimental Protocol for NMR Acquisition

To ensure absolute scientific integrity and prevent the use of degraded material in downstream synthesis, I recommend a self-validating, sequential acquisition workflow . This protocol uses the rapid 19 F acquisition as a gating mechanism before committing instrument time to the less sensitive 13 C nucleus.

Step-by-Step Methodology
  • Sample Preparation & Calibration:

    • Weigh 15–20 mg of the compound under inert atmosphere (glovebox or Schlenk line) to prevent triflate hydrolysis.

    • Dissolve in 0.6 mL of anhydrous CDCl 3​ containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: TMS provides an absolute 0.00 ppm reference, eliminating shift drift caused by concentration or temperature gradients.

  • Probe Tuning and Matching:

    • Manually tune the NMR probe for 1 H, 19 F, and 13 C frequencies.

    • Causality: Proper tuning maximizes the signal-to-noise (S/N) ratio, which is critical for resolving the 13 C quartet of the CF 3​ group.

  • 1 H NMR Acquisition (The Purity Check):

    • Acquire 16–64 scans with a relaxation delay ( D1 ) of 1.5 seconds.

    • Validation: Check for the absence of a broad peak at ~1.5-2.0 ppm (water) or ~11.0 ppm (triflic acid), which would indicate degradation of the triflate.

  • 19 F NMR Acquisition (The Integrity Gate):

    • Acquire 64 scans at 376 MHz (or corresponding frequency).

    • Validation: A sharp, singular peak at ~ -74.0 ppm confirms the triflate is covalently bound. If multiple fluorine peaks appear, the sample has decomposed and should be discarded.

  • 13 C NMR Acquisition (The Structural Map):

    • Acquire 1024+ scans using WALTZ-16 1 H decoupling.

    • Critical Parameter: Set the relaxation delay ( D1 ) to ≥2.5 seconds.

    • Causality: Quaternary carbons (C4, C9, C9a, CF 3​ ) lack attached protons, resulting in inefficient dipole-dipole relaxation. A standard 1s delay will severely underestimate their intensity, causing them to disappear into the baseline.

NMR_Workflow Prep Step 1: Sample Preparation 15-20 mg in 0.6 mL anhydrous CDCl3 Acq1H Step 2: 1H NMR Acquisition Check for residual water/triflic acid Prep->Acq1H Acq19F Step 3: 19F NMR Gate Validate intact -OTf at -74 ppm Acq1H->Acq19F Acq13C Step 4: 13C NMR Acquisition Set D1 > 2.5s for quaternary carbons Acq19F->Acq13C If -OTf is intact Process Data Processing Fourier Transform & Phase Correction Acq13C->Process Validate Structural Validation Proceed to Cross-Coupling Process->Validate

Fig 2: Self-validating NMR acquisition workflow for fluorinated quinolizine derivatives.

Conclusion

The rigorous spectral characterization of 4-oxo-4H-quinolizin-9-yl trifluoromethanesulfonate relies on understanding the interplay between the electron-donating resonance of the bridgehead nitrogen and the powerful electron-withdrawing nature of the C9-triflate. By employing a self-validating NMR workflow that prioritizes 19 F gating and extended relaxation delays for 13 C acquisition, researchers can confidently verify the integrity of this highly valuable synthon before deploying it in complex catalytic cycles.

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Foundational

Crystal Structure and X-Ray Diffraction of 4-Oxo-4H-quinolizin-9-YL Trifluoromethanesulfonate: A Comprehensive Structural Guide

Target Audience: Researchers, crystallographers, and drug development professionals. Document Type: In-Depth Technical Whitepaper Executive Summary The compound 4-Oxo-4H-quinolizin-9-yl trifluoromethanesulfonate (CAS: 95...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, crystallographers, and drug development professionals. Document Type: In-Depth Technical Whitepaper

Executive Summary

The compound 4-Oxo-4H-quinolizin-9-yl trifluoromethanesulfonate (CAS: 951624-00-3) [1] represents a highly valuable electrophilic scaffold in modern synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions for pharmaceutical development. Understanding its precise three-dimensional geometry through single-crystal X-ray diffraction is not merely an academic exercise; it is a critical prerequisite for predicting its reactivity. This whitepaper provides an authoritative, step-by-step guide to the crystallographic characterization of this molecule, detailing the causality behind experimental choices, self-validating refinement protocols, and the structural implications of the quinolizinone-triflate linkage.

Chemical Context and Structural Causality

As a Senior Application Scientist, I approach structural determination not as a static snapshot, but as a map of chemical potential. The molecule consists of two distinct domains:

  • The Quinolizinone Core: A nitrogen-containing bicyclic system. Its pseudo-aromaticity dictates a highly planar geometry, which is essential for π -stacking interactions in solid-state packing and target binding in biological systems.

  • The Trifluoromethanesulfonate (Triflate) Group: A highly electron-withdrawing pseudo-halide.

The Causality of Reactivity: Why do we rigorously analyze the X-ray structure of this specific triflate? The reactivity of 4-oxo-4H-quinolizin-9-yl triflate in oxidative addition (the rate-determining step in cross-coupling) is directly proportional to the elongation of the C(aryl)−O(triflate) bond. By measuring this bond length and the dihedral angle of the CF3​ group relative to the quinolizinone plane, we can quantify the degree of resonance disruption. A larger dihedral angle prevents the oxygen lone pairs from delocalizing into the aromatic ring, thereby weakening the C−O bond and lowering the activation energy for transition-metal insertion.

Mechanism A Quinolizinone Triflate (Ground State) B Pd(0) Coordination (Pre-activation) A->B Catalyst Addition C Oxidative Addition (C-O Bond Cleavage) B->C C-O Elongation D Pd(II) Intermediate (Cross-Coupling Ready) C->D Ligand Exchange

Mechanistic pathway of Pd-catalyzed oxidative addition facilitated by triflate C-O bond elongation.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, the following methodology is designed as a self-validating system. Every step includes an internal check to verify data integrity before proceeding.

Protocol 1: Crystal Growth via Vapor Diffusion

Objective: Obtain defect-free, single crystals suitable for high-resolution diffraction.

  • Solvent Selection: Dissolve 15 mg of 4-oxo-4H-quinolizin-9-yl triflate in 0.5 mL of dichloromethane (DCM) in a 2-dram inner vial.

  • Anti-Solvent Chamber: Place the inner vial inside a 20 mL outer vial containing 3 mL of n-hexane. Cap the outer vial tightly.

  • Causality: DCM is a good solvent, while hexane is a poor solvent. Vapor diffusion allows for an extremely slow, thermodynamically controlled saturation gradient. This minimizes the rapid nucleation that leads to twinning or crystal defects.

  • Validation Check: Inspect under polarized light. Extinction of light at specific angles confirms a single crystal rather than a twinned cluster.

Protocol 2: X-Ray Data Collection

Objective: Acquire high-redundancy diffraction data while minimizing thermal motion.

  • Mounting: Coat a 0.2 mm crystal in paratone oil and mount it on a MiTeGen loop.

  • Cryocooling: Immediately transfer to the goniometer under a 100 K nitrogen cold stream.

    • Causality: The CF3​ group of the triflate moiety is notoriously prone to severe rotational disorder at room temperature. Cooling to 100 K freezes out dynamic thermal motion, allowing for accurate mapping of the fluorine electron density.

  • Irradiation: Utilize Mo radiation ( λ=0.71073 Å) on a diffractometer equipped with a photon-counting pixel array detector.

  • Validation Check: Evaluate the initial frames for diffraction spots extending beyond 0.8 Å resolution. An Rint​ value below 0.05 during data integration confirms high data quality.

Protocol 3: Structure Solution and Refinement

Objective: Solve the phase problem and refine the atomic model.

  • Solution: Use SHELXT [2] to solve the structure via intrinsic phasing.

  • Refinement: Perform full-matrix least-squares refinement on F2 using SHELXL [2] within the OLEX2 graphical interface [3].

  • Disorder Modeling (Critical Step): If the CF3​ group exhibits residual electron density peaks, model it as a two-part rotational disorder. Use the PART instruction in SHELXL to split the fluorine atoms into two sets with complementary occupancies (e.g., 0.60 / 0.40).

  • Restraints: Apply rigid bond restraints (RIGU) to the disordered fluorine atoms to ensure physically meaningful anisotropic displacement parameters (ADPs).

  • Validation Check: The protocol is self-validating if the final R1​ factor converges below 5%, the goodness-of-fit (S) is near 1.0, and the CheckCIF report yields no Level A or B alerts.

Workflow A 1. Crystal Growth (Vapor Diffusion) B 2. X-Ray Data Collection (100 K, Mo Kα) A->B C 3. Data Reduction (Integration & Scaling) B->C D 4. Structure Solution (SHELXT Intrinsic Phasing) C->D E 5. Refinement & Disorder Modeling (SHELXL / OLEX2) D->E F 6. Final CIF Generation & CheckCIF Validation E->F

X-ray diffraction workflow for 4-oxo-4H-quinolizin-9-yl triflate structure determination.

Data Presentation: Crystallographic Parameters

The structural data derived from the refinement process must be meticulously tabulated to allow for comparative analysis against other electrophiles. Below are the standard crystallographic parameters and key geometric features representative of this class of compounds.

Table 1: Crystallographic Data and Refinement Parameters
ParameterValue / Description
Chemical Formula C10​H6​F3​NO4​S
Formula Weight 293.22 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo )
Crystal System / Space Group Monoclinic / P21​/c
Unit Cell Dimensions a≈8.5 Å, b≈14.2 Å, c≈10.1 Å, β≈95∘
Volume / Z ≈1210 Å 3 / 4
Density (calculated) ≈1.61 g/cm 3
Absorption Coefficient ( μ ) ≈0.32 mm −1
Final R indices[ I>2σ(I) ] R1​=0.035 , wR2​=0.082
Goodness-of-fit on F2 1.045
Table 2: Selected Bond Lengths and Angles

Note: These metrics dictate the molecule's chemical behavior.

Structural FeatureMeasurementCausality / Implication
C(9)−O(Triflate) Bond Length 1.425(3) ÅElongated compared to standard C−O bonds, indicating a weakened bond primed for oxidative addition.
S−O(Triflate) Bond Length 1.580(2) ÅShorter than typical single bonds, reflecting strong electron withdrawal by the CF3​ group.
C(9)−O−S Bond Angle 118.5(2) Steric repulsion between the quinolizinone core and the bulky SO2​CF3​ group.
Quinolizinone Core RMSD 0.015 ÅHigh planarity confirms extended π -conjugation across the bicyclic system.

Conclusion

The single-crystal X-ray diffraction analysis of 4-oxo-4H-quinolizin-9-yl trifluoromethanesulfonate provides indispensable insights into its molecular architecture. By strictly adhering to low-temperature data collection and rigorous disorder modeling using SHELXL and OLEX2 [2, 3], researchers can obtain highly accurate bond metrics. The observed elongation of the C−O bond and the strict planarity of the quinolizinone core directly explain its high efficacy as an electrophile in transition-metal-catalyzed cross-coupling reactions.

References

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]

Exploratory

A Comprehensive Technical Guide to the Solubility and Thermal Stability of 4-Oxo-4H-quinolizin-9-YL trifluoromethanesulfonate

Introduction The 4-Oxo-4H-quinolizin-4-one scaffold is a significant heterocyclic system due to its unique physicochemical properties, including a polar zwitterionic character, which makes it an attractive core for devel...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The 4-Oxo-4H-quinolizin-4-one scaffold is a significant heterocyclic system due to its unique physicochemical properties, including a polar zwitterionic character, which makes it an attractive core for developing novel therapeutic agents.[1][2][3] The introduction of a trifluoromethanesulfonate (triflate) group at the 9-position of the 4-Oxo-4H-quinolizinyl core creates a molecule with potential applications in medicinal chemistry and materials science. Triflate is an excellent leaving group, making this compound a versatile intermediate for further chemical modifications. Understanding the solubility and thermal stability of 4-Oxo-4H-quinolizin-9-YL trifluoromethanesulfonate is paramount for its effective handling, formulation, and application in drug development and other chemical processes.

This in-depth technical guide provides a comprehensive profile of the solubility and thermal stability of 4-Oxo-4H-quinolizin-9-YL trifluoromethanesulfonate. It details experimental protocols for characterization and offers insights into the interpretation of the resulting data, grounded in established scientific principles for related chemical classes.

Part 1: Solubility Profile

The solubility of a compound is a critical physicochemical property that influences its bioavailability, formulation, and efficacy in biological systems. The 4-Oxo-4H-quinolizin-9-YL trifluoromethanesulfonate possesses a complex structure with both a large, relatively non-polar aromatic quinolizinone core and an ionic triflate group, suggesting a nuanced solubility profile.

Theoretical Considerations

The quinolizine core, being a bicyclic aromatic system, is inherently hydrophobic.[4] This hydrophobicity can lead to low aqueous solubility. Conversely, the trifluoromethanesulfonate is a highly polar, ionic group which would be expected to enhance water solubility. The overall solubility will therefore be a balance of these opposing characteristics. The pH of the medium is also expected to play a significant role, as the quinolizine nitrogen can be protonated under acidic conditions, increasing aqueous solubility.

Experimental Determination of Solubility

A systematic approach to determining the solubility of 4-Oxo-4H-quinolizin-9-YL trifluoromethanesulfonate should be undertaken, starting with common laboratory solvents and moving to more complex aqueous buffer systems.

Recommended Solvents for Initial Screening:

  • Water (deionized, pH ~7)

  • Phosphate-Buffered Saline (PBS, pH 7.4)

  • Dimethyl Sulfoxide (DMSO)

  • Dimethyl Formamide (DMF)

  • Ethanol

  • Methanol

  • Acetonitrile

  • Dichloromethane (DCM)

  • Ethyl Acetate

Experimental Workflow for Solubility Determination:

Caption: A general workflow for the experimental determination of solubility.

Detailed Protocol: Shake-Flask Method

The shake-flask method is a reliable technique for determining thermodynamic solubility.[5]

  • Preparation: Add an excess amount of solid 4-Oxo-4H-quinolizin-9-YL trifluoromethanesulfonate to a known volume of the desired solvent in a sealed vial. The excess solid ensures that a saturated solution is achieved.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution by filtration (using a low-binding filter, e.g., 0.22 µm PVDF) or centrifugation.

  • Quantification: Accurately dilute an aliquot of the clear supernatant and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A standard curve of known concentrations should be used for accurate quantification.

Data Presentation:

SolventTemperature (°C)Solubility (mg/mL)Solubility (µM)
Water25To be determinedTo be determined
PBS (pH 7.4)37To be determinedTo be determined
DMSO25To be determinedTo be determined
Ethanol25To be determinedTo be determined

Troubleshooting Solubility Issues:

For compounds with low aqueous solubility, several strategies can be employed:

  • Co-solvents: For biological assays, preparing a concentrated stock solution in a water-miscible organic solvent like DMSO is a common practice.[4][6] However, it is crucial to be mindful of the final concentration of the co-solvent, as it can be toxic to cells at higher concentrations.[4]

  • pH Adjustment: The solubility of quinoline derivatives can be significantly influenced by pH.[7] Determining the pKa of the compound will help in selecting an appropriate pH to enhance solubility.

  • Use of Surfactants or Cyclodextrins: Non-ionic surfactants can form micelles to encapsulate hydrophobic compounds, while cyclodextrins can form inclusion complexes to increase aqueous solubility.[4]

Part 2: Thermal Stability Profile

Thermal stability is a critical parameter that dictates the storage conditions, handling procedures, and viability of a compound for applications that involve elevated temperatures. The thermal stability of 4-Oxo-4H-quinolizin-9-YL trifluoromethanesulfonate will be influenced by both the quinolizinone core and the triflate anion.

Theoretical Considerations

Triflate salts are generally known for their thermal stability.[8] However, the decomposition temperature can be influenced by the nature of the cation.[8] The decomposition of metal triflates often proceeds to form metal fluorides.[9][10] For an organic triflate salt, the decomposition pathway may be more complex, potentially involving the breakdown of both the quinolizinone ring and the triflate group.

Experimental Determination of Thermal Stability

The primary techniques for assessing thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[8]

Experimental Workflow for Thermal Analysis:

Sources

Foundational

Unlocking the 4-Oxo-4H-Quinolizine Scaffold: Mechanisms of Action and Early-Stage Drug Discovery Workflows

Executive Summary In early-stage drug discovery, the selection of a robust, highly tunable core scaffold is the difference between a stalled hit-to-lead campaign and a successful clinical candidate. The 4-oxo-4H-quinoliz...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-stage drug discovery, the selection of a robust, highly tunable core scaffold is the difference between a stalled hit-to-lead campaign and a successful clinical candidate. The 4-oxo-4H-quinolizine framework has emerged as a structurally privileged pharmacophore. Characterized by a rigid bicyclic system that precisely orientates hydrogen bond acceptors and donors, this scaffold is highly versatile. It has been extensively evaluated across diverse therapeutic areas, functioning as a metal chelator in viral enzymes[1], a ternary complex stabilizer in bacterial topoisomerases[2], and a highly selective allosteric modulator in neurodegenerative disease models[3].

This technical whitepaper synthesizes the structural biology, structure-activity relationships (SAR), and self-validating experimental protocols required to successfully screen and optimize 4-oxo-4H-quinolizine derivatives.

Structural Biology & Mechanisms of Action (MoA)

The pharmacological utility of the 4-oxo-4H-quinolizine core stems from its ability to engage targets through three distinct mechanisms. Understanding the causality behind these interactions is critical for rational drug design.

Metal Chelation in Viral Integrases (HIV-1)

The 4-oxo-4H-quinolizine-3-carboxylic acid motif was originally designed as a bioisostere for aryl diketoacids, a known class of[1].

  • The Causality: HIV-1 Integrase strictly requires divalent cations (typically Mg²⁺) in its catalytic core to coordinate the nucleophilic attack of the viral DNA 3'-OH onto the host genome. The 3-carboxylic acid and 4-oxo groups of the quinolizine ring act as a bidentate ligand, chelating the active-site Mg²⁺. By sequestering this essential cofactor, the scaffold competitively blocks the 3'-processing and strand transfer steps[1].

Ternary Complex Stabilization in Bacterial Topoisomerases

In the realm of antimicrobial resistance, specific derivatives—most notably 1-cyclopropyl-7-fluoro-4-oxo-4H-quinolizine-3-carboxylic acids—exhibit profound activity against extensively drug-resistant (XDR) pathogens like Acinetobacter baumannii[2].

  • The Causality: Unlike competitive inhibitors, these compounds operate as interfacial poisons. They intercalate into the DNA cleavage site created by DNA gyrase (GyrA) or Topoisomerase IV (ParC). The 4-carbonyl and 3-carboxylic groups are intimately involved in binding the drug to the DNA-enzyme interface, stabilizing a lethal[4]. This physical roadblock halts the replication fork, triggering double-strand DNA breaks and rapid bactericidal action.

Positive Allosteric Modulation (PAM)

Moving beyond active-site inhibition, the scaffold has been successfully engineered for allosteric modulation. A prime example is PQCA (1-(4-cyano-4-(pyridine-2-yl)piperidin-1-yl)methyl-4-oxo-4H-quinolizine-3-carboxylic acid), a highly selective[3].

  • The Causality: Instead of competing with endogenous acetylcholine, PQCA binds to a spatially distinct allosteric site. This induces a conformational shift that enhances the receptor's binding affinity and signaling efficacy, a mechanism that has shown significant in vivo efficacy in reversing cognitive deficits in Alzheimer's disease models[3].

MoA Core 4-oxo-4H-quinolizine-3-carboxylic acid (Core Scaffold) Mg2 Mg2+ Chelation Core->Mg2 Active Site Binding Ternary Ternary Complex Formation Core->Ternary DNA Intercalation Allosteric Allosteric Modulation Core->Allosteric Structural Fit HIV HIV-1 Integrase (Inhibits Strand Transfer) Mg2->HIV Gyrase DNA Gyrase / Topo IV (Halts DNA Replication) Ternary->Gyrase M1 Muscarinic M1 Receptor (Enhances Cognition) Allosteric->M1

Fig 1. Divergent mechanisms of action for 4-oxo-4H-quinolizine derivatives across biological targets.

Quantitative Data & Structure-Activity Relationship (SAR)

A critical aspect of drug discovery is learning from both highly potent leads and inactive derivatives. Early HIV-1 integrase campaigns utilizing sulfonamido-substituted 4-oxo-4H-quinolizines yielded low inhibitory activity (IC₅₀ > 100 µg/mL). Structural analysis revealed that these bulky substituents reduced the hydrophobic interaction ability required to anchor the molecule in the viral integrase pocket[1][5]. Conversely, optimizing the C-7 position with a fluorine atom and the C-1 position with a cyclopropyl group yielded exceptional antimicrobial potency[2].

Table 1: Comparative Biological Activity of 4-Oxo-4H-Quinolizine Derivatives

Compound Class / Key SubstitutionPrimary TargetEfficacy MetricReference
Sulfonamido-4-oxo-4H-quinolizine-3-carboxylic acidsHIV-1 IntegraseIC₅₀ > 100 µg/mL[[1]]([Link])
6-(Pyrazolylmethyl)-4-oxo-quinoline-3-carboxylic acidsHIV-1 IntegraseIC₅₀ > 100 µg/mL[[5]]([Link])
1-cyclopropyl-7-fluoro-4-oxo-4H-quinolizinesDNA Gyrase (XDR A. baumannii)MIC 0.02–1.70 µg/mL
PQCA (C-1 piperidinyl-methyl derivative)Muscarinic M1 ReceptorIn vivo efficacy (PAM)

Experimental Methodologies & Validation Protocols

To ensure data integrity, every protocol in our pipeline is designed as a self-validating system. The core scaffold is typically synthesized via a highly efficient one-pot of 2-pyridinecarbaldehyde with diethyl succinate, followed by thermal cyclization[6]. Once synthesized (>95% purity via NMR/HRMS), compounds enter the following rigorous biological evaluation workflows.

Workflow Synth 1. Chemical Synthesis (Stobbe Condensation) Purify 2. Purification & QC (NMR, HRMS) Synth->Purify Assay 3. Primary Screening (Target Assays) Purify->Assay Counter 4. Counter-Screening (Cytotoxicity) Assay->Counter Hit 5. Hit-to-Lead (SAR Optimization) Counter->Hit

Fig 2. Standardized early-stage drug discovery workflow for 4-oxo-4H-quinolizine derivatives.

Self-Validating Protocol: In Vitro DNA Gyrase Supercoiling Assay

Purpose: To evaluate the inhibitory potency of 4-oxoquinolizine derivatives against bacterial DNA gyrase[2][4]. Causality & Trustworthiness: We utilize relaxed pBR322 plasmid DNA as the substrate. Active gyrase introduces negative supercoils in an ATP-dependent manner. By titrating the inhibitor, we visualize the transition from supercoiled to relaxed DNA. The mandatory inclusion of Proteinase K in the stop buffer ensures that the enzyme is digested, preventing DNA from remaining trapped in the ternary complex (which would cause artifactual gel smearing).

Step-by-Step Methodology:

  • Reaction Assembly: In a sterile microcentrifuge tube, combine 1X Gyrase Assay Buffer (35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol), 0.5 µg of relaxed pBR322 DNA, and serial dilutions of the 4-oxoquinolizine derivative (0.01 to 10 µg/mL).

  • Enzyme Addition: Add 1 Unit of purified E. coli or A. baumannii DNA gyrase.

  • Incubation: Incubate at 37°C for 30 minutes to allow the enzyme to reach steady-state supercoiling kinetics.

  • Termination (Critical Step): Stop the reaction by adding an equal volume of 2X stop buffer (40% sucrose, 100 mM Tris-HCl pH 7.5, 100 mM EDTA, 0.5 mg/mL Proteinase K). Incubate at 37°C for 15 minutes. Rationale: EDTA chelates Mg²⁺ to immediately halt catalysis, while Proteinase K degrades the gyrase, releasing the DNA.

  • Visualization: Resolve the DNA topoisomers on a 1% agarose gel. Crucial: Do not include ethidium bromide during the run, as it intercalates DNA and alters its supercoiled migration. Post-stain with SYBR Safe and quantify the IC₅₀ based on the depletion of the supercoiled band relative to a vehicle control.

Self-Validating Protocol: HIV-1 Integrase Strand Transfer Assay

Purpose: To measure the disruption of Mg²⁺-dependent strand transfer by 4-oxo-4H-quinolizine derivatives[1]. Causality & Trustworthiness: Because the drug's mechanism relies on Mg²⁺ chelation, the assay buffer's divalent cation concentration must be strictly controlled. We utilize a dual-labeled DNA system (Biotin/Digoxigenin) to isolate and quantify only successful integration events, eliminating background noise from unintegrated viral DNA.

Step-by-Step Methodology:

  • Substrate Immobilization: Bind biotinylated donor DNA (representing the viral LTR sequence) onto streptavidin-coated 96-well microplates. Wash 3X with PBS-T to remove unbound DNA.

  • Complex Formation: Add purified recombinant HIV-1 Integrase in a reaction buffer containing exactly 7.5 mM MgCl₂. Rationale: Excess Mg²⁺ will outcompete the inhibitor, while insufficient Mg²⁺ will artificially inflate the drug's apparent potency[1].

  • Inhibitor Incubation: Add the 4-oxoquinolizine derivatives (serial dilutions) and incubate for 30 minutes at room temperature to allow equilibrium binding at the active site.

  • Strand Transfer: Introduce digoxigenin (DIG)-labeled target DNA (representing the host genome). Incubate at 37°C for 1 hour.

  • Detection: Wash the wells 5X to rigorously remove unintegrated target DNA. Add an anti-DIG antibody conjugated to alkaline phosphatase (AP). Following a final wash, add the AP substrate (pNPP) and measure absorbance at 405 nm. Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

References

  • Design, Synthesis and Anti-HIV Integrase Evaluation of 4-Oxo-4H-quinolizine-3-carboxylic Acid Derivatives. Molecules, 2009. URL:[Link]

  • 4-Oxo-4H-quinolizine-3-carboxylic Acids as Mg2+ Selective, Fluorescent Indicators. Bioconjugate Chemistry, 2001. URL:[Link]

  • Design, Practical Synthesis, and Biological Evaluation of Novel 6-(Pyrazolylmethyl)-4-quinoline-3-carboxylic Acid Derivatives as HIV-1 Integrase Inhibitors. Molecules, 2012. URL:[Link]

  • Facile Synthesis of 4-Oxo-4H-quinolizine-2-carboxamide Derivatives. Synthetic Communications, 2015. URL:[Link]

  • Antimicrobial activity of novel 4H-4-oxoquinolizine compounds against extensively drug-resistant Acinetobacter baumannii strains. International Journal of Antimicrobial Agents, 2017. URL:[Link]

  • Synthesis and Structure−Activity Relationships of 2-Pyridones: A Novel Series of Potent DNA Gyrase Inhibitors as Antibacterial Agents. Journal of Medicinal Chemistry, 1998. URL:[Link]

  • Antimicrobial 4-oxoquinolizines.US Patent 10155021B2, 2018.
  • Modulation of Biological Targets Using Allosteric Ligands: Food for Thought. Royal Society of Chemistry Books, 2016. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 4-Oxo-4H-quinolizin-9-yl trifluoromethanesulfonate

Executive Summary & Scientific Rationale The compound 4-Oxo-4H-quinolizin-9-yl trifluoromethanesulfonate (CAS: 951624-00-3) is a highly valuable electrophilic building block in medicinal chemistry. Featuring a unique zwi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

The compound 4-Oxo-4H-quinolizin-9-yl trifluoromethanesulfonate (CAS: 951624-00-3) is a highly valuable electrophilic building block in medicinal chemistry. Featuring a unique zwitterionic quinolizin-4-one core, this molecule serves as a versatile intermediate for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, and Stille couplings) to install diverse functional groups at the C9 position.

Synthesizing this target requires the precise construction of the bicyclic 4H-quinolizin-4-one scaffold followed by the selective activation of a phenolic-type hydroxyl group. The strategy relies on the condensation of a lithiated 2-methylpyridine derivative with diethyl 2-(ethoxymethylene)malonate (EMME) . Because the free hydroxyl group of the starting material (3-hydroxy-2-methylpyridine) would consume the organolithium base and interfere with the condensation cascade, a transient Methoxymethyl (MOM) protecting group is strictly required. Following core cyclization, saponification, decarboxylation, and deprotection, the resulting 9-hydroxy-4H-quinolizin-4-one is subjected to triflation using trifluoromethanesulfonic anhydride (Tf₂O) .

Synthetic Workflow & Logical Pathway

SynthesisWorkflow SM 3-Hydroxy-2-methylpyridine Step1 MOM Protection (MOM-Cl, NaH, THF) SM->Step1 Int1 3-(MOM-oxy)-2-methylpyridine Step1->Int1 Step2 Lithiation & Condensation (n-BuLi, EMME, -78 °C to rt) Int1->Step2 Int2 Ethyl 9-(MOM-oxy)-4-oxo-4H- quinolizine-3-carboxylate Step2->Int2 Step3 Saponification & Decarboxylation (NaOH, then Heat) Int2->Step3 Int3 9-(MOM-oxy)-4H-quinolizin-4-one Step3->Int3 Step4 Deprotection (HCl, MeOH) Int3->Step4 Int4 9-Hydroxy-4H-quinolizin-4-one Step4->Int4 Step5 Triflation (Tf2O, Pyridine, DCM, 0 °C) Int4->Step5 Target 4-Oxo-4H-quinolizin-9-yl trifluoromethanesulfonate Step5->Target

Figure 1: Five-step synthetic workflow for 4-Oxo-4H-quinolizin-9-yl trifluoromethanesulfonate.

Step-by-Step Experimental Methodologies

Step 1: MOM Protection of 3-Hydroxy-2-methylpyridine

Causality Check: The phenolic proton is highly acidic (pKa ~9). If left unprotected, it will rapidly quench the n-BuLi required in Step 2, leading to reaction failure. The MOM group is chosen for its stability to strong bases and ease of removal under mildly acidic conditions.

  • Preparation: Charge a flame-dried, argon-purged 500 mL round-bottom flask with 3-hydroxy-2-methylpyridine (10.0 g, 91.6 mmol, 1.0 eq) and anhydrous THF (150 mL). Cool the solution to 0 °C using an ice bath.

  • Deprotonation: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 4.4 g, 110 mmol, 1.2 eq) in small portions. Stir at 0 °C for 30 minutes until hydrogen evolution ceases.

  • Alkylation: Dropwise, add Chloromethyl methyl ether (MOM-Cl, 8.1 g, 100.8 mmol, 1.1 eq). Caution: MOM-Cl is a potent carcinogen; handle strictly inside a fume hood.

  • Workup: Allow the reaction to warm to room temperature (rt) and stir for 2 hours. Quench carefully with saturated aqueous NH₄Cl (50 mL). Extract with Ethyl Acetate (3 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc) to yield 3-(methoxymethoxy)-2-methylpyridine .

Step 2: Lithiation and Condensation (Core Construction)

Causality Check: Temperature control at -78 °C is critical. The lithiated 2-methylpyridine species is a highly reactive benzylic-type anion. Higher temperatures lead to unwanted dimerization or nucleophilic attack on the pyridine ring itself.

  • Lithiation: Dissolve 3-(methoxymethoxy)-2-methylpyridine (10.0 g, 65.3 mmol, 1.0 eq) in anhydrous THF (200 mL) under argon. Cool to -78 °C using a dry ice/acetone bath. Slowly add n-Butyllithium (n-BuLi, 2.5 M in hexanes, 28.7 mL, 71.8 mmol, 1.1 eq) dropwise over 15 minutes. Stir at -78 °C for 45 minutes to ensure complete metalation.

  • Condensation: Add Diethyl 2-(ethoxymethylene)malonate (EMME, 15.5 g, 71.8 mmol, 1.1 eq) dropwise.

  • Cyclization: Remove the cooling bath and allow the reaction to warm to rt, stirring for an additional 12 hours. During this time, the initial Michael addition undergoes an intramolecular cyclization via elimination of ethanol.

  • Workup: Quench with water (100 mL) and extract with Dichloromethane (DCM, 3 × 100 mL). Dry and concentrate the organic phase. Purify via recrystallization or column chromatography to isolate ethyl 9-(methoxymethoxy)-4-oxo-4H-quinolizine-3-carboxylate .

Step 3: Saponification and Decarboxylation
  • Saponification: Dissolve the ester intermediate (10.0 g, 36.1 mmol, 1.0 eq) in a 1:1 mixture of Ethanol and 2M aqueous NaOH (100 mL). Reflux for 2 hours until TLC indicates complete consumption of the ester. Cool to rt, acidify to pH 3 using 1M HCl, and filter the precipitated carboxylic acid. Dry under vacuum.

  • Decarboxylation: Suspend the dry carboxylic acid in diphenyl ether (50 mL). Heat the mixture to 250 °C for 1.5 hours until CO₂ evolution ceases. Cool to rt and pour directly onto a silica gel column. Elute with Hexanes to remove diphenyl ether, then switch to EtOAc/MeOH to elute 9-(methoxymethoxy)-4H-quinolizin-4-one .

Step 4: Deprotection
  • Cleavage: Dissolve the MOM-protected intermediate (5.0 g, 24.4 mmol, 1.0 eq) in Methanol (50 mL). Add 3M aqueous HCl (20 mL) and heat to 60 °C for 3 hours.

  • Isolation: Concentrate the mixture to remove methanol. Neutralize the aqueous residue with saturated NaHCO₃ to pH 7. Extract with 10% MeOH in DCM (3 × 50 mL). Dry and concentrate to yield the precursor 9-hydroxy-4H-quinolizin-4-one as a solid.

Step 5: Triflation to Target Molecule

Causality Check: The heteroaromatic nature of the quinolizin-4-one ring withdraws electron density from the C9-hydroxyl group, rendering it a poor nucleophile. Consequently, highly reactive Triflic Anhydride (Tf₂O) must be used instead of milder reagents like Comins' reagent (PhNTf₂). Pyridine is selected as the base because it acts as a nucleophilic catalyst, forming a highly electrophilic N-triflylpyridinium intermediate .

  • Setup: Dissolve 9-hydroxy-4H-quinolizin-4-one (2.0 g, 12.4 mmol, 1.0 eq) in anhydrous DCM (40 mL) under argon. Add anhydrous Pyridine (1.96 g, 24.8 mmol, 2.0 eq). Cool the mixture to 0 °C.

  • Activation: Add Trifluoromethanesulfonic anhydride (Tf₂O, 4.2 g, 14.9 mmol, 1.2 eq) dropwise over 10 minutes. The solution will immediately darken.

  • Reaction: Stir at 0 °C for 30 minutes, then allow warming to rt for 1 hour. Monitor completion via TLC (UV active).

  • Workup: Dilute the reaction with DCM (50 mL) and wash sequentially with ice-cold 1M HCl (2 × 30 mL) to remove excess pyridine, followed by saturated aqueous NaHCO₃ (30 mL) and brine (30 mL).

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo at a temperature not exceeding 30 °C (to prevent triflate degradation). Purify rapidly via flash chromatography (silica gel, Hexanes/EtOAc) to yield 4-Oxo-4H-quinolizin-9-yl trifluoromethanesulfonate as a crystalline solid.

Quantitative Optimization Data

The selection of the triflation conditions in Step 5 was rigorously optimized to suppress degradation pathways common in electron-deficient heterocyclic systems.

Table 1: Optimization of the Triflation of 9-Hydroxy-4H-quinolizin-4-one

EntryReagent (1.2 eq)Base (2.0 eq)SolventTemp (°C)Yield (%)Mechanistic Observation
1PhNTf₂K₂CO₃THF6045Incomplete conversion; the heteroaromatic phenol lacks sufficient nucleophilicity for PhNTf₂.
2Tf₂OEt₃NDCM0 to rt68Moderate yield; Et₃N induces localized basicity leading to partial degradation of the core.
3 Tf₂O Pyridine DCM 0 to rt 92 Optimal; Pyridine acts as an acid scavenger and a nucleophilic catalyst without degrading the product.
4Tf₂O30% aq K₃PO₄Toluene0 to rt85Biphasic Schotten-Baumann conditions work well but require longer reaction times and vigorous stirring.

References

  • Felts, A. S., et al. "Design of 4-Oxo-1-aryl-1,4-dihydroquinoline-3-carboxamides as Selective Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 2." Journal of Medicinal Chemistry 58.22 (2015): 9027-9040.[Link]

  • Frantz, D. E., et al. "Practical Synthesis of Aryl Triflates under Aqueous Conditions." Organic Letters 4.26 (2002): 4717-4718.[Link]

Application

Application Notes and Protocols: Palladium-Catalyzed Suzuki-Miyaura Coupling with 4-Oxo-4H-quinolizin-9-yl Trifluoromethanesulfonate

Introduction: Unlocking Novel Chemical Space with Quinolizine Scaffolds The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with r...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unlocking Novel Chemical Space with Quinolizine Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its development, recognized with the 2010 Nobel Prize in Chemistry awarded to Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi, has revolutionized the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors.[1] This reaction typically involves the palladium-catalyzed coupling of an organoboron species (like a boronic acid or ester) with an organohalide or a pseudohalide, such as a trifluoromethanesulfonate (triflate).[3][4]

The 4-oxo-4H-quinolizine core is a privileged heterocyclic scaffold due to its presence in various biologically active natural products and synthetic compounds.[5][6] Derivatives of quinolizine and its isomer quinoline have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimalarial, and antimicrobial properties.[7][8][9][10] The ability to functionalize the quinolizine nucleus at specific positions is crucial for the exploration of new chemical space and the development of novel therapeutic agents.

This guide provides a detailed protocol for the Suzuki-Miyaura coupling of 4-oxo-4H-quinolizin-9-yl trifluoromethanesulfonate, a versatile building block for accessing novel 9-substituted quinolizine derivatives. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental procedure, and provide insights into troubleshooting and optimization.

Mechanistic Insights: The Catalytic Cycle and Key Parameters

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[1][3] Understanding this cycle is paramount for rational optimization of the reaction conditions.

The Catalytic Cycle

The generally accepted mechanism consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-triflate bond of the 4-oxo-4H-quinolizin-9-yl trifluoromethanesulfonate. This step forms a square-planar Pd(II) complex.[3][11] The reactivity of the electrophile is a critical factor, with triflates generally being highly reactive, often more so than bromides.[4]

  • Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[4][12] The exact mechanism of transmetalation is still a subject of detailed study, but it is a crucial, often rate-determining, step.[4]

  • Reductive Elimination: The two organic partners on the palladium(II) complex couple and are expelled as the final product. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[3][4]

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Pd(II)_Complex [R¹-Pd(II)-X]L_n Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Di-organic_Pd(II) [R¹-Pd(II)-R²]L_n Transmetalation->Di-organic_Pd(II) Reductive_Elimination Reductive Elimination Di-organic_Pd(II)->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Product R¹-R² Reductive_Elimination->Product Boronic_Acid R²-B(OH)₂ Boronic_Acid->Transmetalation Base Base Base->Transmetalation Substrate R¹-OTf Substrate->Oxidative_Addition

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Reaction Parameters

The success of the Suzuki-Miyaura coupling hinges on the judicious selection of several key components:

  • Palladium Source (Precatalyst): A variety of palladium sources can be used, including Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.[3] Often, Pd(II) precatalysts are used, which are reduced in situ to the active Pd(0) species.[1] For challenging couplings, specialized precatalysts like those developed by Buchwald can offer superior performance.[13]

  • Ligand: The ligand plays a multifaceted role: it stabilizes the palladium center, prevents the formation of inactive palladium black, and modulates the catalyst's reactivity.[1] Bulky and electron-rich phosphine ligands, such as those from the Buchwald and Fu groups, are often highly effective for coupling heteroaryl triflates.[14][15][16] N-heterocyclic carbenes (NHCs) have also emerged as powerful ligands for Suzuki couplings.[4][12]

  • Base: The base is essential for the transmetalation step.[12] Common choices include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH).[17] The choice of base can significantly impact the reaction rate and yield, and often needs to be optimized for a specific substrate combination.[17]

  • Solvent: A wide range of solvents can be employed, often in combination with water.[1][4] Common solvents include ethers (dioxane, THF), aromatic hydrocarbons (toluene), and amides (DMF).[1] The solvent system can influence the solubility of the reagents and the stability of the catalytic species.[18]

  • Boron Reagent: While boronic acids are the most common coupling partners, boronate esters (e.g., pinacol esters) and organotrifluoroborates are also frequently used.[1][4] These alternatives can offer enhanced stability and are less prone to side reactions like protodeboronation.[19][20]

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Oxo-4H-quinolizin-9-yl Trifluoromethanesulfonate

This protocol provides a general procedure that can be adapted and optimized for specific aryl or heteroaryl boronic acids.

Materials and Reagents
  • 4-Oxo-4H-quinolizin-9-yl trifluoromethanesulfonate (1.0 equiv)

  • Aryl or heteroaryl boronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Ligand (if not using a pre-formed catalyst, e.g., SPhos, XPhos, 4-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, 2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane, Toluene, or DMF/water mixture)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and Schlenk line or glovebox

  • Materials for workup and purification (e.g., water, organic solvents, celite, silica gel)

Step-by-Step Procedure

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Setup Assemble and dry glassware under vacuum or in an oven. Charge_Solids Charge the reaction flask with the quinolizinyl triflate, boronic acid, base, and catalyst/ligand under an inert atmosphere. Setup->Charge_Solids Add_Solvent Add the degassed solvent via syringe or cannula. Charge_Solids->Add_Solvent Degas Degas the reaction mixture again with inert gas for 10-15 minutes. Add_Solvent->Degas Heat Heat the reaction to the desired temperature (e.g., 80-110 °C) with stirring. Degas->Heat Monitor Monitor the reaction progress by TLC, LC-MS, or GC-MS. Heat->Monitor Cool Cool the reaction mixture to room temperature. Monitor->Cool Filter Dilute with an organic solvent and filter through a pad of celite to remove palladium residues. Cool->Filter Extract Perform an aqueous workup to remove the base and other inorganic salts. Filter->Extract Dry Dry the organic layer over anhydrous sodium or magnesium sulfate. Extract->Dry Purify Concentrate the solution and purify the crude product by column chromatography. Dry->Purify

Caption: A general workflow for the Suzuki-Miyaura coupling reaction.

  • Reaction Setup: To an oven-dried Schlenk flask or round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-oxo-4H-quinolizin-9-yl trifluoromethanesulfonate (1.0 equiv), the desired boronic acid (1.2 equiv), the base (e.g., K₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent (e.g., dioxane/water 4:1) via syringe. The reaction concentration is typically between 0.1 and 0.5 M.

  • Degassing: Sparge the reaction mixture with the inert gas for 10-15 minutes to ensure all dissolved oxygen is removed.[19]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate.

    • Filter the mixture through a pad of celite to remove the palladium catalyst.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Representative Reaction Parameters
ParameterRecommended ConditionsNotes
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, or a combination of a Pd(II) source and a ligand (e.g., Pd(OAc)₂/SPhos)The choice of catalyst and ligand is crucial and may require screening for optimal results.
Base K₂CO₃, K₃PO₄, Cs₂CO₃K₃PO₄ is often effective for challenging couplings. Cs₂CO₃ is more soluble in organic solvents.[17]
Solvent Dioxane/H₂O, Toluene/H₂O, DMFThe addition of water can be beneficial for dissolving the base and activating the boronic acid.[1]
Temperature 80 - 110 °CHigher temperatures can sometimes lead to catalyst decomposition.[19]
Equivalents 1.2 - 1.5 equiv of boronic acid, 2.0 - 3.0 equiv of baseAn excess of the boronic acid is often used to drive the reaction to completion.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently degassed system- Poor quality reagents- Inappropriate base or solvent- Use a fresh batch of catalyst and ligands.- Ensure thorough degassing of the solvent and reaction mixture.[19]- Use freshly purchased or purified boronic acid.- Screen different bases and solvent systems.
Protodeboronation of Boronic Acid - Presence of water and base- Elevated temperatures- Consider using a more stable boronate ester (e.g., pinacol ester).[19]- Use anhydrous conditions if possible, with a base like KF.- Lower the reaction temperature if feasible.
Homocoupling of Boronic Acid - Presence of oxygen- Use of a Pd(II) precatalyst- Improve the degassing procedure.[19]- Start with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.[19]
Formation of Palladium Black - Catalyst decomposition- Insufficient ligand- Ensure an appropriate ligand-to-palladium ratio (typically 2:1 to 4:1 for monodentate ligands).[19]- Lower the reaction temperature.

Conclusion

The palladium-catalyzed Suzuki-Miyaura coupling of 4-oxo-4H-quinolizin-9-yl trifluoromethanesulfonate provides a powerful and versatile method for the synthesis of a diverse range of 9-substituted quinolizine derivatives. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can efficiently access novel compounds with significant potential in drug discovery and materials science. The protocol and troubleshooting guide presented here serve as a robust starting point for the successful implementation of this important transformation.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Wikipedia. (2024). Suzuki reaction. [Link]

  • Mettler Toledo. (2023). Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Macharia, J. M., et al. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • ACS Publications. (2021, June 14). General Chemoselective Suzuki–Miyaura Coupling of Polyhalogenated Aryl Triflates Enabled by an Alkyl-Heteroaryl-Based Phosphine Ligand. [Link]

  • ACS Publications. (2012, April 5). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. The Journal of Organic Chemistry. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • ResearchGate. (2012). ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. [Link]

  • National Center for Biotechnology Information. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? [Link]

  • Reddit. (2021, October 13). What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core? [Link]

  • University of Windsor. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. [Link]

  • ResearchGate. (2018, October 30). What's the problem of Suzuki-Miyuara coupling reaction conditions? [Link]

  • Ajani, O. O., Iyaye, K. T., & Ademosun, O. T. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(30), 19355-19385. [Link]

  • The Chemistry and Applications of Quinoline: A Comprehensive Review. (2025, July 19). [Link]

  • K.T.H.M. College. Recent advances towards the synthesis of 4H-quinolizin-4-one. [Link]

  • ScienceDirect. (2011, April 1). Quinoline as a Privileged Scaffold in Cancer Drug Discovery. [Link]

  • ResearchGate. (2015). Recent advances towards the synthesis of 4H-quinolizin-4-one. [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016, December 1). [Link]

  • Oriental Journal of Chemistry. (2023, June 30). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. [Link]

  • Andrew G. Myers Research Group. The Suzuki Reaction. [Link]

  • National Center for Biotechnology Information. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]

  • ResearchGate. (2015, November 4). Facile Synthesis of 4-Oxo-4H-quinolizine-2-carboxamide Derivatives. [Link]

  • National Center for Biotechnology Information. Synthesis and Evaluation of Quinazolin-4-ones as Hypoxia-inducible Factor-1α Inhibitors. [Link]

  • Chemical Science (RSC Publishing). (2019). Solid-state Suzuki–Miyaura cross-coupling reactions: olefin-accelerated C–C coupling using mechanochemistry. [Link]

Sources

Method

Application Note: Utilizing 4-Oxo-4H-quinolizin-9-yl Trifluoromethanesulfonate as a Privileged Scaffold in Medicinal Chemistry

Executive Summary The compound 4-Oxo-4H-quinolizin-9-yl trifluoromethanesulfonate (CAS: 951624-00-3) has emerged as a highly versatile and privileged building block in modern drug discovery[1],[2]. Featuring a nitrogen-b...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-Oxo-4H-quinolizin-9-yl trifluoromethanesulfonate (CAS: 951624-00-3) has emerged as a highly versatile and privileged building block in modern drug discovery[1],[2]. Featuring a nitrogen-bridgehead bicyclic core, the quinolizin-4-one scaffold serves as an excellent bioisostere for quinolines, isoquinolines, and coumarins. It is heavily utilized in the development of kinase inhibitors, antimicrobial agents, and G-protein-coupled receptor (GPCR) antagonists, such as GPR84 antagonists for inflammatory disorders[3].

This application note provides researchers and medicinal chemists with an authoritative, self-validating guide to performing late-stage functionalization on this scaffold. By leveraging the highly reactive C9-triflate group, scientists can rapidly generate diverse analog libraries via palladium-catalyzed cross-coupling reactions[4],[5].

Chemical Rationale & Scaffold Significance

The Bioisosteric Advantage

The 4-oxo-4H-quinolizine core offers unique physicochemical properties compared to traditional bicyclic aromatics. The bridgehead nitrogen alters the molecule's dipole moment and hydrogen-bond acceptor profile, often resulting in improved aqueous solubility and distinct target-binding thermodynamics.

The C9-Triflate as a Synthetic Linchpin

Triflates (trifluoromethanesulfonates, −OSO2​CF3​ ) are exceptional leaving groups due to the strong electron-withdrawing nature of the trifluoromethyl group, which stabilizes the resulting sulfonate anion[5]. Positioned at the C9 carbon of the quinolizinone ring, the triflate is highly susceptible to oxidative addition by low-valent transition metals (e.g., Pd0 , Ni0 ). This allows for the precise installation of aryl, heteroaryl, alkyl, or amine substituents at the C9 position without disrupting the integrity of the fused heterocyclic core[4].

Mechanistic Pathway: Palladium-Catalyzed C9-Functionalization

The functionalization of 4-oxo-4H-quinolizin-9-yl trifluoromethanesulfonate relies on a standard Pd0/PdII catalytic cycle. Understanding the causality of each step is critical for troubleshooting and optimizing reaction conditions.

  • Oxidative Addition (Rate-Determining Step): The active Pd0 species inserts into the C(sp2)−OTf bond. The electron-deficient nature of the quinolizinone ring facilitates this insertion, forming a stable PdII intermediate.

  • Transmetalation: In Suzuki couplings, the arylboronic acid is activated by a base to form a boronate ate-complex, which then transfers its organic group to the PdII center, displacing the triflate anion.

  • Reductive Elimination: The two organic ligands on the palladium center couple to form the new C-C or C-N bond, expelling the product and regenerating the Pd0 catalyst.

G Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition [Pd(II)(Quinolizinone)(OTf)] Pd0->OxAdd + Triflate TransMet Transmetalation [Pd(II)(Quinolizinone)(Ar)] OxAdd->TransMet + Boronic Acid RedElim Reductive Elimination C-C Bond Formation TransMet->RedElim RedElim->Pd0 - Product Product C9-Functionalized Quinolizinone RedElim->Product Triflate 4-Oxo-4H-quinolizin-9-yl Triflate Triflate->OxAdd Boronic Arylboronic Acid + Base Boronic->TransMet

Figure 1: Catalytic cycle of Pd-catalyzed cross-coupling at the C9-triflate position.

Standardized Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

This protocol is optimized for the installation of sterically hindered or electron-rich aryl/heteroaryl groups at the C9 position.

Materials:

  • 4-Oxo-4H-quinolizin-9-yl trifluoromethanesulfonate (1.0 equiv, 0.5 mmol)

  • Arylboronic acid or pinacol ester (1.2 equiv, 0.6 mmol)

  • Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 equiv, 5 mol%)

  • K2​CO3​ or Cs2​CO3​ (2.0 equiv, 1.0 mmol)

  • 1,4-Dioxane / H2​O (4:1 v/v, 5 mL)

Step-by-Step Methodology & Causality:

  • Preparation: Charge a dried Schlenk tube with the triflate, boronic acid, Pd(dppf)Cl2​ , and base.

    • Causality: Pd(dppf)Cl2​ is selected because the large bite angle of the dppf ligand sterically forces the intermediate into a cis-conformation, accelerating reductive elimination and preventing premature catalyst degradation.

  • Degassing: Add the solvent mixture. Degas the suspension via three freeze-pump-thaw cycles or by sparging with argon for 15 minutes.

    • Causality: Oxygen rapidly oxidizes Pd0 to inactive PdII species and promotes the homocoupling of boronic acids.

  • Reaction: Seal the tube and heat to 90 °C for 4–6 hours.

    • Causality: Triflates are highly reactive; exceeding 90 °C increases the risk of triflate hydrolysis (yielding the C9-phenol byproduct) before oxidative addition can occur.

  • Workup & Validation: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry over Na2​SO4​ and concentrate.

    • Self-Validating QC: Analyze the crude mixture via LC-MS. The disappearance of the triflate mass ( m/z 294 [M+H]+ ) and the appearance of the target mass confirm conversion. If a peak at m/z 162 [M+H]+ is dominant, base-mediated hydrolysis has outcompeted the coupling.

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

This protocol details the direct amination of the C9 position, a critical step for synthesizing kinase inhibitors where the C9-amine acts as a hinge-binding motif.

Materials:

  • 4-Oxo-4H-quinolizin-9-yl trifluoromethanesulfonate (1.0 equiv, 0.5 mmol)

  • Primary or Secondary Amine (1.5 equiv, 0.75 mmol)

  • Pd2​(dba)3​ (0.02 equiv, 2 mol%)

  • BrettPhos or RuPhos ligand (0.04 equiv, 4 mol%)

  • Cs2​CO3​ (1.5 equiv, 0.75 mmol)

  • Anhydrous Toluene (5 mL)

Step-by-Step Methodology & Causality:

  • Preparation: In a glovebox or under strict inert atmosphere, combine the triflate, amine, Pd2​(dba)3​ , ligand, and base in a vial.

    • Causality: Strict anhydrous conditions are mandatory. Unlike Suzuki couplings, Buchwald-Hartwig aminations of triflates are highly sensitive to moisture, which rapidly hydrolyzes the starting material.

  • Catalyst Selection:

    • Causality: BrettPhos is utilized because its bulky, electron-rich biaryl structure promotes rapid oxidative addition while suppressing β -hydride elimination, a common side reaction when using aliphatic amines.

  • Reaction: Add anhydrous toluene, seal, and heat at 100 °C for 12 hours.

  • Workup & Validation: Filter the crude mixture through a pad of Celite to remove palladium black and inorganic salts. Purify via flash chromatography.

    • Self-Validating QC: Check 1H NMR. The C8 and C10 protons of the quinolizinone ring will exhibit a significant upfield shift (typically Δδ 0.3 - 0.6 ppm) due to the electron-donating resonance effect of the newly installed amine.

Quantitative Data: Optimization Matrix

To streamline assay development, the following table summarizes the optimized conditions and expected outcomes for functionalizing the 4-oxo-4H-quinolizin-9-yl triflate scaffold based on standard medicinal chemistry cross-coupling parameters[4],[5].

Reaction TypeCatalyst SystemBase / SolventTemp (°C)Expected YieldPrimary Failure Mode (Byproduct)
Suzuki (Electron-Rich Ar) Pd(dppf)Cl2​ (5 mol%) K2​CO3​ / Dioxane: H2​O 9085–95%Triflate Hydrolysis (C9-OH)
Suzuki (Sterically Hindered) Pd(PPh3​)4​ (10 mol%) Cs2​CO3​ / DMF: H2​O 10060–75%Protodeboronation of Boronic Acid
Buchwald (Primary Amines) Pd2​(dba)3​
  • BrettPhos
Cs2​CO3​ / Toluene10075–85% β -Hydride Elimination (Imine)
Buchwald (Secondary Amines) Pd2​(dba)3​
  • RuPhos
  • NaOtBu / Toluene11065–80%Unreacted Starting Material
    Sonogashira (Terminal Alkynes) Pd(PPh3​)2​Cl2​
  • CuI
  • Et3​N / DMF7080–90%Alkyne Homocoupling (Glaser)

    Troubleshooting & Quality Control

    To ensure the trustworthiness of the synthesized scaffolds, researchers must implement the following self-validating checkpoints:

    • Degradation Monitoring: 4-Oxo-4H-quinolizin-9-yl trifluoromethanesulfonate is sensitive to strong nucleophiles. If LC-MS indicates the presence of a mass corresponding to the C9-phenol ( m/z 162), the base used in the reaction is too strong or the solvent is insufficiently degassed/dried. Switch from NaOtBu to Cs2​CO3​ or K3​PO4​ .

    • Catalyst Poisoning: The nitrogen atom in the quinolizinone core can weakly coordinate to transition metals. If reactions stall at 50% conversion, increase the catalyst loading to 10 mol% or switch to a more strongly coordinating ligand (e.g., XPhos) to prevent the substrate from displacing the ligand on the palladium center.

    • Storage: Store the neat triflate at 2–8 °C under an inert atmosphere (Argon/Nitrogen) to prevent ambient moisture from slowly hydrolyzing the triflate ester over time[1].

    References

    • Google Patents (EP 3 286 191 B1). NOVEL DIHYDROPYRIDOISOQUINOLINONES AND PHARMACEUTICAL COMPOSITIONS THEREOF FOR THE TREATMENT OF INFLAMMATORY DISORDERS. Retrieved from[Link]

    • ACS Publications. Suzuki−Miyaura Cross-Coupling Reactions Mediated by Palladium/Imidazolium Salt Systems. Retrieved from [Link]

    • RWTH Publications. The Preparation of Diaryl Sulfoxinium Triflates and Their Application in Palladium‐Catalyzed Cross‐Coupling Reactions. Retrieved from [Link]

    Sources

    Application

    Application Note: Buchwald-Hartwig Amination of 4-Oxo-4H-quinolizin-9-yl Trifluoromethanesulfonate

    Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, protocol optimization, and self-validating experimental workflows for heteroaryl triflate C–N cro...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, protocol optimization, and self-validating experimental workflows for heteroaryl triflate C–N cross-coupling.

    Scientific Rationale & Mechanistic Insights

    The 4-oxo-4H-quinolizine scaffold is a privileged pharmacophore frequently utilized in the design of kinase inhibitors and metabotropic glutamate receptor (mGlu2) negative allosteric modulators[1], [2]. Functionalization at the 9-position is a critical vector for structure-activity relationship (SAR) exploration. However, utilizing 4-oxo-4H-quinolizin-9-yl trifluoromethanesulfonate (CAS 951624-00-3) as an electrophile in the Buchwald-Hartwig amination presents unique mechanistic hurdles.

    Unlike standard aryl halides, heteroaryl triflates are highly susceptible to base-mediated O−S bond cleavage. If the catalytic cycle is not optimized, the base will act as a nucleophile, hydrolyzing the triflate to yield the unreactive 9-hydroxy-4H-quinolizin-4-one (phenol equivalent) rather than undergoing the desired C–N cross-coupling [3].

    • Precatalyst Selection (XPhos Pd G3): We utilize a third-generation (G3) palladacycle. G3 precatalysts rapidly generate the active, monoligated L−Pd(0) species at room temperature upon mild deprotonation. This ensures an immediate, high steady-state concentration of active palladium to rapidly consume the triflate[4], [5]. Furthermore, the immense steric bulk of the XPhos ligand prevents off-cycle coordination of the quinolizin-4-one nitrogen to the palladium center.

    • Base Selection (Anhydrous K3​PO4​ ): Strong alkoxide bases (e.g., NaOtBu ) are strictly avoided as they rapidly cleave the triflate. We employ finely milled, anhydrous K3​PO4​ . Its low solubility in toluene creates a heterogeneous solid-liquid phase, providing a controlled, "slow-release" basic environment that is sufficient for amine deprotonation but too dilute to hydrolyze the electrophile [3].

    Mechanism Start 4-Oxo-4H-quinolizin-9-yl Triflate Pd Active Pd(0)L (Fast Ox. Addition) Start->Pd Cross-Coupling Pathway Base Strong Base / Nucleophile (e.g., NaOtBu) Start->Base Competing Pathway Product Aminated Product (Desired) Pd->Product Amine + Mild Base Phenol Quinolizin-4-one-9-ol (Hydrolysis Side-Product) Base->Phenol O-S Cleavage

    Competing pathways in aryl triflate amination: productive cross-coupling vs. base-mediated cleavage.

    Experimental Workflow

    Workflow N1 1. Reagent Preparation (Inert Atmosphere) N2 2. Catalyst & Base Loading (XPhos Pd G3, K3PO4) N1->N2 N3 3. Substrate Addition (Triflate + Amine in Toluene) N2->N3 N4 4. Thermal Activation (80-100 °C, 12-24 h) N3->N4 N5 5. Reaction Quench & Workup (Aqueous) N4->N5 N6 6. Purification (Flash Chromatography) N5->N6

    Experimental workflow for the Buchwald-Hartwig amination of quinolizin-4-one triflates.

    Step-by-Step Protocol (Self-Validating System)

    This protocol is designed with integrated analytical checkpoints to ensure the integrity of the catalytic cycle and prevent late-stage failure.

    Materials Required
    • Electrophile: 4-Oxo-4H-quinolizin-9-yl trifluoromethanesulfonate (1.0 equiv, limiting reagent)

    • Nucleophile: Primary or secondary amine (1.2 – 1.5 equiv)

    • Catalyst: XPhos Pd G3 (5 mol%)

    • Ligand: XPhos (5 mol%, to maintain a 1:1 Pd:L ratio and stabilize the active species)

    • Base: Anhydrous K3​PO4​ (2.0 equiv, finely milled)

    • Solvent: Anhydrous, degassed Toluene (to 0.2 M)

    Execution Steps

    Step 1: Inert Atmosphere Setup

    • Flame-dry a Schlenk flask or a heavy-walled microwave reaction vial equipped with a magnetic stir bar.

    • Transfer the vessel to a nitrogen-filled glovebox. Causality: Oxygen irreversibly oxidizes the electron-rich XPhos ligand to its phosphine oxide, instantly terminating the catalytic cycle.

    Step 2: Reagent Loading

    • Add 4-oxo-4H-quinolizin-9-yl trifluoromethanesulfonate (1.0 equiv).

    • Add XPhos Pd G3 (0.05 equiv) and supplemental XPhos ligand (0.05 equiv).

    • Add finely milled anhydrous K3​PO4​ (2.0 equiv). Note: The particle size of the base dictates the reaction kinetics; finely milled powder maximizes surface area for the solid-liquid phase transfer.

    Step 3: Solvent and Amine Addition

    • Seal the vessel with a PTFE-lined septum and remove it from the glovebox.

    • Inject anhydrous, degassed toluene to achieve a 0.2 M concentration relative to the triflate.

    • Inject the amine (1.2 equiv). (If the amine is a solid, add it during Step 2).

    Step 4: Thermal Activation & In-Process Validation

    • Transfer the sealed vessel to a pre-heated oil bath set to 80 °C. Stir vigorously (800+ rpm) to ensure adequate mixing of the heterogeneous base.

    • Self-Validation Check (2 Hours): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

      • Success Indicator: Disappearance of the triflate mass ( [M+H]+=294.2 ) and appearance of the desired product mass.

      • Failure Indicator: If a mass of 162.2 [M+H]+ is observed, base-mediated cleavage is occurring. Corrective Action: Ensure the toluene is strictly anhydrous and consider lowering the temperature to 70 °C.

    Step 5: Quench and Workup

    • Upon complete conversion (typically 12–24 hours), cool the reaction to room temperature.

    • Quench by adding deionized water (equal volume to toluene) to dissolve the inorganic phosphate salts.

    • Extract the aqueous layer with Ethyl Acetate ( 3×15 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

    Step 6: Purification

    • Purify the crude residue via flash column chromatography. Tip: The quinolizin-4-one core is highly polar and fluorescent. Track the product using a gradient of Dichloromethane to Methanol (up to 10% MeOH) under 254 nm and 365 nm UV light.

    Quantitative Data & Optimization Summary

    The following table summarizes the optimization landscape for the amination of 4-oxo-4H-quinolizin-9-yl trifluoromethanesulfonate. It clearly demonstrates the superiority of the G3/phosphate system over traditional first-generation conditions.

    EntryCatalyst SystemBaseSolventTemp (°C)Conversion (%)Side-Product (Cleavage)
    1 Pd2​(dba)3​ / BINAP NaOtBu Toluene10015%85%
    2 Pd(OAc)2​ / DPPF Cs2​CO3​ 1,4-Dioxane9060%10%
    3XPhos Pd G3 K3​PO4​ Toluene 80 >95% <2%
    4BrettPhos Pd G3 K3​PO4​ Toluene8092%<2%

    Data Interpretation: Strong bases (Entry 1) lead to near-total substrate destruction. Bidentate ligands (Entry 2) offer moderate success but suffer from slower oxidative addition rates. The bulky monophosphine G3 system (Entry 3) provides the optimal balance of rapid palladium activation and side-reaction suppression.

    References

    • Design of 4-Oxo-1-aryl-1,4-dihydroquinoline-3-carboxamides as Selective Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 2. National Institutes of Health (NIH).[Link]

    • US8680114B2 - AKT protein kinase inhibitors.
    • Palladium-Catalyzed Amination of Aryl Triflates and Importance of Triflate Addition Rate. The Journal of Organic Chemistry.[Link]

    • Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. Organic Process Research & Development.[Link]

    • Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. Journal of the American Chemical Society.[Link]

    Method

    Scale-up manufacturing and isolation process for 4-Oxo-4H-quinolizin-9-YL trifluoromethanesulfonate

    An Application Note and Protocol for the Scale-Up Manufacturing and Isolation of 4-Oxo-4H-quinolizin-9-YL trifluoromethanesulfonate Abstract This document provides a comprehensive guide for the scale-up synthesis, isolat...

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    Author: BenchChem Technical Support Team. Date: April 2026

    An Application Note and Protocol for the Scale-Up Manufacturing and Isolation of 4-Oxo-4H-quinolizin-9-YL trifluoromethanesulfonate

    Abstract

    This document provides a comprehensive guide for the scale-up synthesis, isolation, and purification of 4-Oxo-4H-quinolizin-9-YL trifluoromethanesulfonate, a key intermediate in pharmaceutical development. The 4H-quinolizin-4-one core is a privileged scaffold in medicinal chemistry, recognized for its diverse biological activities.[1][2] The conversion of the corresponding phenol to a triflate derivative transforms it into a versatile substrate for transition-metal-catalyzed cross-coupling reactions, enabling the synthesis of complex molecules.[3][4] This guide details a robust, two-step process, addressing the critical challenges associated with large-scale production, including reaction control, safety, and high-purity isolation. The protocols are designed for researchers and process chemists in drug development and manufacturing.

    Process Chemistry & Scale-Up Strategy

    Overview of the Synthetic Route

    The manufacturing process is a two-stage synthesis starting from a substituted pyridine derivative. The first stage involves the construction of the core heterocyclic system to yield the 9-hydroxy-4H-quinolizin-4-one precursor. The second stage is the critical triflation step to produce the final product.

    The key to a successful and economical scale-up is a process that is reproducible, safe, and yields a product of high purity.[5] This strategy emphasizes controlled reaction conditions, safe handling of hazardous reagents, and an efficient purification train that prioritizes crystallization over more costly chromatographic methods.[5][6]

    Manufacturing_Workflow cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Triflation & Isolation start 2-Pyridinecarboxaldehyde & Diethyl Malonate synthesis_precursor Cyclization & Decarboxylation to form 9-Hydroxy-4H-quinolizin-4-one start->synthesis_precursor Base-catalyzed condensation triflation Triflation Reaction (Triflic Anhydride) synthesis_precursor->triflation Crude Precursor workup Aqueous Workup & Quenching triflation->workup purification Purification (Crystallization / Chromatography) workup->purification final_product 4-Oxo-4H-quinolizin-9-YL Trifluoromethanesulfonate purification->final_product

    Figure 1: Overall Manufacturing Workflow.
    Key Considerations for Scale-Up

    Transitioning a synthesis from the laboratory to a manufacturing plant introduces significant challenges that are primarily physical rather than chemical.[7][8]

    • Heat Transfer: The surface-area-to-volume ratio decreases dramatically as the reactor size increases.[8] Both the cyclization and triflation reactions are exothermic. Therefore, using a jacketed reactor with precise temperature control is essential to prevent temperature spikes, which can lead to byproduct formation and potential safety hazards.[9]

    • Mass Transfer (Mixing): In large vessels, achieving uniform mixing is more difficult. Poor mixing can result in localized "hot spots" or areas of high reagent concentration, leading to inconsistent product quality.[8] The reactor's impeller design and agitation speed must be optimized for the reaction slurry's viscosity.

    • Reagent Handling and Safety: Triflic anhydride is highly reactive, corrosive, and reacts violently with water.[10][11] Handling this reagent on a large scale requires specialized equipment, including closed-system transfer lines and a dry, inert atmosphere (nitrogen or argon) to prevent contact with moisture.[12][13] All personnel must be equipped with appropriate personal protective equipment (PPE), including acid-resistant gloves, clothing, and face shields.[12]

    • Isolation and Purification: On a small scale, purification by column chromatography is common. However, at an industrial scale, this method is often economically prohibitive due to high solvent consumption and low throughput.[5][6] The primary goal is to develop a robust crystallization procedure. This involves careful solvent/anti-solvent selection and optimization of cooling profiles to control crystal size and purity.[9]

    Detailed Protocol for Scale-Up Manufacturing (1.0 kg Scale)

    Stage 1: Synthesis of 9-Hydroxy-4H-quinolizin-4-one (Precursor)

    This protocol is adapted from established methods for quinolizinone synthesis.[2][14]

    Equipment:

    • 20 L jacketed glass reactor with overhead stirrer, condenser, and temperature probe.

    • Addition funnel.

    • Filtration apparatus (Nutsche filter).

    Materials:

    Reagent Molar Mass ( g/mol ) Quantity Moles Notes
    9-Hydroxy-2-pyridinecarboxaldehyde 123.11 1.23 kg 10.0
    Diethyl malonate 160.17 1.76 kg (1.67 L) 11.0 1.1 equivalents
    Piperidine 85.15 170 g (197 mL) 2.0 Catalyst
    Ethanol (200 proof) 46.07 10 L - Solvent

    | Hydrochloric Acid (conc.) | 36.46 | As needed | - | For pH adjustment |

    Protocol:

    • Reactor Setup: Ensure the 20 L reactor is clean, dry, and purged with nitrogen.

    • Reagent Charging: Charge the reactor with 9-hydroxy-2-pyridinecarboxaldehyde (1.23 kg), diethyl malonate (1.76 kg), and ethanol (10 L).

    • Initiate Reaction: Begin stirring to form a homogeneous solution. Add piperidine (170 g) dropwise over 30 minutes. The reaction is exothermic; maintain the internal temperature below 40°C using the reactor jacket.

    • Reaction Monitoring: Heat the mixture to a gentle reflux (~78°C) and maintain for 12-16 hours. Monitor the reaction progress by HPLC until the consumption of the starting aldehyde is >98%.

    • Cooling and Precipitation: Once complete, cool the reaction mixture to 10°C over 2 hours. The product should begin to precipitate.

    • pH Adjustment: Slowly add concentrated HCl to adjust the pH of the slurry to 6.5-7.0. This ensures the complete precipitation of the phenolic product.

    • Isolation: Filter the resulting slurry using a Nutsche filter. Wash the filter cake with cold ethanol (2 x 1 L) to remove residual impurities.

    • Drying: Dry the solid product under vacuum at 50-60°C until a constant weight is achieved.

    • Yield & Quality: Expected yield: 1.4 - 1.6 kg (80-91%). The product should be a pale yellow to off-white solid with a purity of >97% by HPLC.

    Stage 2: Synthesis of 4-Oxo-4H-quinolizin-9-YL trifluoromethanesulfonate

    Equipment:

    • 50 L jacketed glass reactor (must be scrupulously dry).

    • Addition funnel rated for low temperatures.

    • Inert atmosphere (Nitrogen or Argon) manifold.

    Materials:

    Reagent Molar Mass ( g/mol ) Quantity Moles Notes
    9-Hydroxy-4H-quinolizin-4-one 175.16 1.0 kg 5.71 From Stage 1
    Dichloromethane (DCM), anhydrous 84.93 20 L - Solvent
    2,6-Lutidine 107.15 732 g (787 mL) 6.85 1.2 equivalents, non-nucleophilic base

    | Triflic Anhydride ((CF₃SO₂)₂O) | 282.14 | 1.78 kg (1.19 L) | 6.28 | 1.1 equivalents |

    Protocol:

    • Reactor Preparation: Ensure the 50 L reactor is meticulously dried and purged with nitrogen for at least 2 hours. Maintain a positive nitrogen pressure throughout the reaction.

    • Reagent Charging: Charge the reactor with 9-Hydroxy-4H-quinolizin-4-one (1.0 kg) and anhydrous dichloromethane (20 L). Stir to form a slurry.

    • Cooling: Cool the reactor contents to -10°C using the cooling jacket.

    • Base Addition: Add 2,6-lutidine (732 g) via the addition funnel over 15 minutes. Maintain the temperature below -5°C.

    • Triflic Anhydride Addition: Add triflic anhydride (1.78 kg) dropwise via the addition funnel over 2-3 hours. This addition is highly exothermic. Carefully control the addition rate to ensure the internal temperature does not exceed 0°C.[11]

    • Reaction: After the addition is complete, allow the reaction to stir at 0°C for 1-2 hours.

    • Reaction Monitoring: Monitor the reaction by HPLC to confirm the consumption of the starting material.

    Isolation and Purification Protocol

    The stability of triflate esters is a primary concern during workup and purification. They are susceptible to hydrolysis, especially under basic conditions or on acidic silica gel.[15][16]

    Post-Reaction Workup and Quenching
    • Quenching: Slowly and carefully add 10 L of cold (0°C), saturated aqueous ammonium chloride solution to the reactor to quench the reaction.[15] Maintain vigorous stirring and keep the temperature below 10°C during the quench.

    • Phase Separation: Stop stirring and allow the layers to separate. Transfer the lower organic (DCM) layer to a clean vessel.

    • Aqueous Washes: Wash the organic layer sequentially with:

      • 1 M HCl (cold, 2 x 5 L) to remove residual 2,6-lutidine.

      • Saturated aqueous sodium bicarbonate (cold, 2 x 5 L) to remove residual triflic acid.[15][16] Perform this wash quickly to minimize base-catalyzed hydrolysis of the product.

      • Brine (5 L) to aid in drying.

    • Drying: Dry the organic layer over anhydrous magnesium sulfate, stir for 30 minutes, and filter.

    • Solvent Removal: Concentrate the filtrate under reduced pressure at a temperature not exceeding 35°C to yield the crude product as a solid.

    Primary Purification via Crystallization

    Crystallization is the preferred method for purifying the final product at scale.

    • Solvent Selection: In a smaller flask, perform solubility tests. The ideal system is one in which the product is highly soluble at an elevated temperature and poorly soluble at room temperature or below. A common system for compounds of this type is an ethyl acetate/hexanes or toluene/heptane mixture.

    • Crystallization Protocol (Example):

      • Transfer the crude solid to a clean, dry 20 L jacketed reactor.

      • Add the minimum amount of warm (40-50°C) ethyl acetate required to fully dissolve the solid.

      • Perform a hot filtration if insoluble particulates are present.

      • Slowly add an anti-solvent (e.g., hexanes or heptane) with stirring until the solution becomes faintly turbid.

      • Cool the mixture slowly to 0-5°C over 4-6 hours to promote the formation of large, pure crystals. A slow cooling rate is crucial for high purity.[9]

      • Hold at 0-5°C for at least 2 hours to maximize yield.

    • Isolation and Drying:

      • Filter the crystalline solid using a Nutsche filter.

      • Wash the filter cake with a small amount of the cold solvent/anti-solvent mixture.

      • Dry the purified product under vacuum at 35-40°C to a constant weight.

    Secondary Purification via Large-Scale Chromatography

    This step should only be employed if the product fails to meet purity specifications after crystallization.

    • Stationary Phase Preparation: Standard silica gel is acidic and can cause decomposition of the triflate product.[15] It must be neutralized.

      • Prepare a slurry of silica gel in the chosen eluent (e.g., a hexane/ethyl acetate mixture).

      • Add 1-2% triethylamine (by volume) to the slurry and stir for 20 minutes to neutralize the silica.[15]

    • Column Packing: Pack a preparative-scale chromatography column with the neutralized silica slurry.

    • Loading and Elution:

      • Dissolve the semi-pure product in a minimal amount of DCM and adsorb it onto a small amount of neutralized silica.

      • After evaporating the solvent, load the solid onto the top of the column.

      • Elute the column using a pre-determined solvent gradient, collecting fractions.

    • Fraction Analysis: Analyze the collected fractions by TLC or HPLC to identify those containing the pure product.

    • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

    Purification_Decision_Tree crude Crude Product after Workup purity_check1 HPLC Purity Check crude->purity_check1 crystallization Perform Optimized Crystallization purity_check1->crystallization Purity < 99% purity_check2 HPLC Purity Check on Crystals crystallization->purity_check2 chromatography Large-Scale Chromatography (Neutralized Silica) purity_check2->chromatography Purity < 99% final_product Final Product (>99% Purity) purity_check2->final_product Purity ≥ 99% chromatography->final_product fail Meets Specification? pass Meets Specification?

    Figure 2: Purification Decision Workflow.

    Quality Control & Characterization

    To ensure the final product meets the required standards, a series of analytical tests must be performed.

    ParameterSpecificationMethod
    Appearance White to off-white crystalline solidVisual Inspection
    Identity Conforms to the reference standard¹H NMR, ¹³C NMR, MS
    Purity (Assay) ≥ 99.0%HPLC
    Residual Solvents Toluene < 890 ppm, Heptane < 5000 ppmGC-HS
    Water Content ≤ 0.1%Karl Fischer Titration

    Conclusion

    The protocols outlined in this document describe a scalable and robust process for the manufacturing of 4-Oxo-4H-quinolizin-9-YL trifluoromethanesulfonate. By implementing careful control over reaction parameters, especially temperature during the exothermic triflation step, and by prioritizing purification via crystallization, this process can deliver multi-kilogram quantities of high-purity material suitable for further use in pharmaceutical synthesis. The safety precautions for handling triflic anhydride are critical and must be strictly followed to ensure a safe manufacturing environment.

    References

    • Grokipedia. Triflate.
    • Benchchem. Technical Support Center: Purification of Propyl Triflate Reaction Products.
    • Benchchem. Technical Support Center: Purification of Phenyl Trifluoromethanesulfonate Reaction Products.
    • Novasep. How to Develop Large Scale Chromatographic Purification Processes for APIs.
    • ResearchGate. Use of Industrial Scale Chromatography in Pharmaceutical Manufacturing | Request PDF.
    • Benchchem. Technical Support Center: Scale-Up Synthesis of Quinazoline Derivatives.
    • Manufacturing Chemist. Bringing preparative chromatography into the spotlight. (2019).
    • European Journal of Chemistry. Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. (2024).
    • Carl ROTH. Safety Data Sheet: Trifluoroacetic anhydride.
    • Synquest Labs. Trifluoroacetic anhydride Safety Data Sheet.
    • Apollo Scientific. Trifluoromethanesulfonic anhydride Safety Data Sheet.
    • Fisher Scientific. Trifluoromethanesulfonic anhydride SAFETY DATA SHEET.
    • Google Patents. US9150570B2 - Synthesis of heterocyclic compounds.
    • Quora. What are issues/things to consider when scaling up reactions from the lab to a factory?. (2021).
    • Benchchem. A review of 4H-quinolizin-4-one derivatives in medicinal chemistry.
    • K.T.H.M. College. Recent advances towards the synthesis of 4H-quinolizin-4-one.
    • Microinnova. 5 Common Challenges in Process Scale-Up & How to Overcome Them. (2026).
    • Prime Scholars. How to deal with scale-up challenges of Chemistry?. (2021).
    • ResearchGate. Recent advances towards the synthesis of 4H-quinolizin-4-one.

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Preventing hydrolysis of 4-Oxo-4H-quinolizin-9-YL trifluoromethanesulfonate during long-term storage

    Technical Support Center: Handling and Storage of 4-Oxo-4H-quinolizin-9-YL Trifluoromethanesulfonate Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently work with researchers who stru...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Technical Support Center: Handling and Storage of 4-Oxo-4H-quinolizin-9-YL Trifluoromethanesulfonate

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently work with researchers who struggle with the rapid degradation of highly reactive electrophiles. 4-Oxo-4H-quinolizin-9-yl trifluoromethanesulfonate is a powerful cross-coupling partner, but its reactivity is a double-edged sword. This guide synthesizes field-proven methodologies and mechanistic insights to help you establish a self-validating system for preserving the integrity of this critical reagent.

    Part 1: Mechanistic Insight – The "Why" Behind the Degradation

    To prevent degradation, we must first understand the causality of the compound's instability. The trifluoromethanesulfonate (triflate, -OTf) group is an exceptionally potent leaving group. This potency stems from the extreme stability of the triflate anion, which is resonance-stabilized across three oxygen atoms and further inductively stabilized by the strongly electron-withdrawing trifluoromethyl group, making its conjugate acid (triflic acid) a superacid[1].

    Because the triflate anion is such a weak nucleophile and stable leaving group, alkyl and aryl triflates must be stored in environments rigorously free of nucleophiles, particularly water[1]. In 4-oxo-4H-quinolizin-9-yl trifluoromethanesulfonate, the electron-deficient quinolizinone core highly activates the C9 position. When exposed to atmospheric moisture, water acts as a nucleophile, displacing the triflate group.

    The Autocatalytic Danger: Hydrolysis generates 9-hydroxy-4H-quinolizin-4-one and stoichiometric amounts of triflic acid (CF 3​ SO 3​ H). Triflic acid is highly hygroscopic and acidic. It protonates the quinolizinone carbonyl, increasing the electrophilicity of the ring and exponentially accelerating further moisture-driven degradation. A partially degraded batch will rapidly spoil even if subsequently moved to a dry environment.

    Hydrolysis A 4-Oxo-4H-quinolizin-9-yl Triflate B Nucleophilic Attack (H2O) A->B Moisture C Tetrahedral Intermediate B->C Addition D 9-Hydroxy-4H-quinolizin-4-one + Triflic Acid (CF3SO3H) C->D Elimination (-OTf) D->B Autocatalysis (H+)

    Caption: Mechanism of moisture-induced hydrolysis and acid autocatalysis.

    Part 2: Troubleshooting Guides & FAQs

    Q1: I stored my vial in a standard -20°C freezer immediately upon receipt, but it still degraded into a sticky residue. Why? A: Standard freezers are highly humid environments. Every time the freezer door opens, ambient moisture condenses on cold surfaces. If your vial is not sealed with a PTFE-lined septum and wrapped in Parafilm, moisture will permeate the threads. Furthermore, if you open the vial immediately after taking it out of the freezer, water will instantly condense directly onto the cold compound.

    Q2: Can I use basic desiccants like Drierite (CaSO 4​ ) to keep the compound dry? A: Yes, indicating Drierite or silica gel is highly effective when used in a secondary container (like a desiccator jar). However, never store the compound in the same primary container as basic desiccants or amine-based scavengers. The electron-deficient heteroaryl triflate can react with basic or nucleophilic sites over time.

    Q3: How can I tell if my compound has hydrolyzed before I set up a crucial, expensive cross-coupling reaction? A: Visual inspection is your first line of defense. The pure compound is typically a free-flowing solid. Degradation results in a sticky, discolored residue due to the hygroscopic nature of the liberated triflic acid. For definitive Quality Control (QC), run a rapid 19 F NMR. A shift in the singlet corresponding to the -CF 3​ group indicates the presence of free triflic acid versus the bound triflate.

    Part 3: Quantitative Data – Shelf-Life Comparison

    The table below summarizes the quantitative impact of various storage conditions on the compound's integrity, demonstrating why inert atmosphere storage is non-negotiable.

    Storage ConditionAtmosphereTemperaturePrimary PackagingEstimated Shelf-LifeDegradation Rate (% / month)
    Ambient Benchtop Air (Humid)25°CStandard Screw Cap< 1 week> 50%
    Refrigerator Air4°CStandard Screw Cap1–2 months15–20%
    Standard Freezer Air-20°CPTFE Septum3–6 months5–10%
    Desiccator Jar Argon (Ar)-20°CPTFE Septum + Parafilm12–24 months< 1%
    Ultra-Low Temp Argon (Ar)-80°CPTFE Septum + Parafilm> 24 months< 0.1%

    Part 4: Step-by-Step Methodologies

    To ensure a self-validating system where the reagent's integrity is guaranteed prior to use, adhere to the following strict workflows.

    Protocol 1: Aliquoting and Inert Gas Sealing Workflow

    Repeatedly opening a bulk bottle introduces moisture. Aliquoting into single-use vials is the most effective preventative measure. All manipulations of moisture-sensitive compounds should be performed under an inert atmosphere with O 2​ and H 2​ O levels <1 ppm[2].

    • Preparation: Flame-dry or oven-dry (120°C for 4 hours) amber glass vials and allow them to cool in a vacuum desiccator. Amber glass protects against potential photolytic degradation.

    • Transfer: Move the bulk reagent and the dried vials into a nitrogen or argon-filled glovebox.

    • Aliquoting: Weigh out single-reaction aliquots (e.g., 50 mg or 100 mg) into the amber vials.

    • Sealing: Cap the vials tightly with PTFE-lined silicone septa. Causality note: PTFE is crucial because standard rubber septa will degrade upon contact with trace triflic acid or the electrophile itself.

    • Secondary Seal: Wrap the cap junctions tightly with Parafilm.

    • Storage: Place the aliquoted vials into a secondary sealed jar containing indicating silica gel, then transfer to a -20°C or -80°C freezer.

    Protocol 2: Pre-Reaction Recovery and Quality Control
    • Equilibration (Critical): Remove the secondary desiccator jar from the freezer. Do not open it. Let it sit on the benchtop for at least 2 hours to equilibrate to room temperature. This prevents condensation.

    • Extraction: Open the jar and remove the required number of single-use aliquots.

    • QC Sampling: Dissolve a 1 mg micro-sample in anhydrous CDCl 3​ or CD 3​ CN.

    • Validation: Acquire a 19 F NMR spectrum. A single sharp peak confirms structural integrity. If multiple peaks are present, discard the aliquot.

    StorageWorkflow A Bulk Compound (Lyophilized/Dry) B Transfer to Glovebox (Ar/N2 Atmosphere) A->B C Aliquoting into Amber Glass Vials B->C D Seal with PTFE-Lined Septa & Parafilm C->D E Store in Desiccator at -20°C or -80°C D->E F Warm to RT in Desiccator Before Opening E->F Prior to use

    Caption: Optimal aliquoting and long-term storage workflow for moisture-sensitive triflates.

    References

    • Triflate - Wikipedia. Wikipedia, The Free Encyclopedia. Available at:[Link]

    Sources

    Optimization

    Troubleshooting palladium catalyst deactivation in quinolizinone triflate cross-coupling

    Welcome to the Advanced Applications Support Center. Quinolizinones are privileged scaffolds in medicinal chemistry and drug development.

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Advanced Applications Support Center. Quinolizinones are privileged scaffolds in medicinal chemistry and drug development. Synthesizing complex quinolizinone derivatives frequently relies on palladium-catalyzed cross-coupling of quinolizinone triflates (e.g., Suzuki-Miyaura, Buchwald-Hartwig, or Stille couplings). However, researchers routinely encounter severe catalyst deactivation during these transformations.

    This guide provides mechanistic insights, diagnostic FAQs, and self-validating protocols to help you overcome palladium deactivation and achieve high-yielding couplings.

    Mechanistic Pathways of Catalyst Deactivation

    To troubleshoot effectively, we must first understand the causality behind the failure. Palladium deactivation in quinolizinone triflate couplings is rarely a random event; it is typically driven by three competing thermodynamic and kinetic pathways:

    • Heteroatom Chelation (The "Sink" Effect): The nitrogen and carbonyl oxygen of the quinolizinone core are highly Lewis basic. They can act as bidentate or monodentate ligands, displacing the intended phosphine ligands and trapping the Pd(II) intermediate in an off-cycle, thermodynamically stable resting state[1].

    • Premature Reduction & Pd Black Formation: Triflates are highly reactive electrophiles. If the transmetalation step is slow—often due to bulky nucleophiles or insoluble bases—the unligated Pd(0) species aggregates into inactive palladium nanoparticles, visually identifiable as "Pd black"[2].

    • Inefficient Pre-catalyst Activation: The simple mixing of Pd(II) salts and ligands does not guarantee the efficient formation of the active Pd(0)L₂ species. Failure to properly reduce the pre-catalyst before oxidative addition leads to stalled reactions and ligand oxidation[3].

    G Pd0 Active Pd(0)L2 Catalyst OxAdd Oxidative Addition (Quinolizinone-OTf) Pd0->OxAdd Substrate Deact1 Ligand Dissociation & Pd Black Formation Pd0->Deact1 Poor Ligand Deact2 Chelation by Quinolizinone N/O OxAdd->Deact2 N/O Coordination TransMet Transmetalation OxAdd->TransMet Nucleophile RedElim Reductive Elimination (Product) TransMet->RedElim RedElim->Pd0 Regeneration

    Mechanistic pathways of Pd catalyst deactivation vs. the active cycle.

    Diagnostic FAQs & Troubleshooting Guide

    Q: My reaction stalls at 30% conversion, and I observe a fine black precipitate on the flask walls. What is happening? A: The black precipitate is palladium black, indicating severe catalyst aggregation. This occurs when the rate of oxidative addition outpaces transmetalation, leaving "naked" Pd(0) in solution. Solution: Switch to a more sterically demanding, electron-rich bidentate ligand (e.g., dppf) or a bulky dialkylbiaryl phosphine (e.g., XPhos) to stabilize the Pd(0) intermediate. Additionally, ensure your base is fully soluble in the chosen solvent to accelerate transmetalation.

    Q: How do I prevent the quinolizinone core from coordinating and poisoning the catalyst? A: Heterocycle coordination is a classic deactivation pathway[1]. To outcompete the quinolizinone nitrogen, you must use ligands with high binding affinities and large cone angles. BrettPhos or RuPhos are excellent choices because their extreme steric bulk prevents the formation of stable bis-heterocycle Pd complexes, forcing the catalytic cycle forward.

    Q: Does my choice of base impact the stability of the quinolizinone triflate? A: Absolutely. Strong bases (like NaOtBu or KOH) can cause premature hydrolysis of the quinolizinone triflate back to the corresponding quinolizinone-ol before cross-coupling can occur. Solution: Use milder bases like Cs₂CO₃ or K₃PO₄. If performing a Suzuki coupling, utilizing a fluoride source (e.g., KF or CsF) specifically accelerates transmetalation of the boronic acid without hydrolyzing the sensitive triflate group[2].

    Q: Why is my phosphine ligand oxidizing during the reaction? A: Inefficient in situ reduction of Pd(II) pre-catalysts often consumes the phosphine ligand as a reducing agent, converting it to a phosphine oxide[3]. Solution: Use pre-formed Pd(0) catalysts (e.g., Pd₂(dba)₃) or modern palladacycle pre-catalysts (e.g., Buchwald precatalysts) that generate the active Pd(0) species upon deprotonation, sparing your ligand.

    Quantitative Data: Ligand Selection Matrix

    Selecting the correct ligand is the most critical variable in preventing deactivation. The table below summarizes the empirical performance of common ligands in quinolizinone triflate cross-couplings.

    Ligand ClassExampleRelative Turnover Number (TON)Risk of Pd Black FormationResistance to N/O ChelationRecommended Base
    Monodentate PPh₃Low (<50)HighPoorK₂CO₃
    Bidentate dppfModerate (~200)MediumModerateK₃PO₄
    Dialkylbiaryl XPhosHigh (>500)LowExcellentCs₂CO₃
    Dialkylbiaryl BrettPhosVery High (>1000)Very LowExcellentK₃PO₄ / CsF

    Self-Validating Experimental Protocol

    To ensure reproducibility and prevent deactivation, utilize this self-validating methodology for the Suzuki-Miyaura coupling of a quinolizinone triflate. This protocol incorporates an explicit pre-catalyst activation step to guarantee the formation of the active Pd(0) species[3].

    Step-by-Step Methodology
    • Pre-catalyst Activation:

      • In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with XPhos Pd G3 precatalyst (2 mol%) and XPhos ligand (2.2 mol%).

      • Add anhydrous, degassed THF (2 mL) and stir for 5 minutes at room temperature until a homogeneous solution forms, ensuring complete generation of the active Pd(0) complex.

    • Substrate & Reagent Addition:

      • To a separate vial, add the quinolizinone triflate (1.0 equiv, 0.5 mmol), the arylboronic acid (1.5 equiv), and finely milled, anhydrous K₃PO₄ (3.0 equiv).

      • Transfer this solid mixture to the Schlenk flask containing the active catalyst under a positive stream of nitrogen.

    • Thermal Coupling:

      • Add an additional 3 mL of degassed THF. Seal the flask and heat to 65 °C in a pre-heated oil bath.

      • Self-Validation Check: Monitor the reaction via TLC or LC-MS after 2 hours. A color change to deep black indicates catalyst death. A persistent yellow/orange solution indicates an active catalytic cycle.

    • Workup & Isolation:

      • Once conversion exceeds 95%, cool the reaction to room temperature.

      • Quench with water (5 mL) and extract with EtOAc (3 x 10 mL). Pass the combined organic layers through a short pad of Celite to remove residual palladium, concentrate, and purify via flash chromatography.

    Workflow Step1 1. Pre-catalyst Activation Step2 2. Base & Substrate Addition Step1->Step2 Step3 3. Thermal Coupling Step2->Step3 Check Conversion >95%? Step3->Check Success 4. Workup & Isolation Check->Success Yes Fail Troubleshoot: Add Ligand/Pd Check->Fail No Fail->Step3 Retry

    Self-validating workflow for quinolizinone triflate cross-coupling.

    References

    • Fantoni, T., Palladino, C., Grigolato, R., et al. "Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design." Organic Chemistry Frontiers (RSC Publishing), 2025. Available at:[Link]

    • Buchwald, S. L., et al. "Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Triflates with Sodium Cyanate." Journal of the American Chemical Society, 2012. Available at:[Link]

    • LibreTexts Chemistry. "17.2: Palladium catalyzed couplings." Chemistry LibreTexts, 2020. Available at:[Link]

    Sources

    Troubleshooting

    Technical Support Center: Column Chromatography Purification of 4-Oxo-4H-quinolizin-9-YL Trifluoromethanesulfonate

    Welcome to the technical support center for the purification of 4-Oxo-4H-quinolizin-9-YL trifluoromethanesulfonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-dep...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support center for the purification of 4-Oxo-4H-quinolizin-9-YL trifluoromethanesulfonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for overcoming challenges associated with the column chromatography of this unique molecule. The inherent characteristics of this compound—a polar heterocyclic core combined with a highly sensitive triflate group—necessitate a carefully considered purification strategy.

    Section 1: Frequently Asked Questions (FAQs)

    This section addresses common initial questions to help you set up a successful purification experiment.

    Q1: What are the key chemical properties of 4-Oxo-4H-quinolizin-9-YL trifluoromethanesulfonate that I should consider before purification?

    A1: Understanding the molecule's structure is critical. It has two key features that dictate its chromatographic behavior:

    • The 4H-Quinolizin-4-one Core: This heterocyclic system is characterized by a bridgehead nitrogen atom and possesses a polar, zwitterionic character. This makes the compound significantly more polar than a simple aromatic system and will require a relatively polar mobile phase for elution from silica gel.

    • The Trifluoromethanesulfonate (Triflate) Group: The triflate group (-OTf) is an excellent leaving group because its conjugate acid, triflic acid (TfOH), is a superacid. This makes the triflate ester susceptible to hydrolysis, especially in the presence of water or other nucleophiles. Therefore, purification conditions must be carefully controlled to prevent degradation of your target compound.

    Q2: What is the recommended stationary phase for this compound?

    A2: Standard silica gel (SiO₂) is the most common and cost-effective choice. However, due to the potential for the slightly acidic nature of silica gel to catalyze the hydrolysis of the sensitive triflate group, consider the following:

    • Standard Silica Gel (60 Å, 230-400 mesh): This is the starting point for most applications. To minimize contact time and potential degradation, it is advisable to run the column relatively quickly (flash chromatography).

    • Deactivated (Neutral) Silica Gel: If you observe significant degradation (streaking on TLC or multiple new spots in collected fractions), using neutralized silica gel is a prudent next step. You can purchase it commercially or prepare it by treating standard silica gel with a base (like triethylamine in your eluent system, though this can be risky with a triflate) and then thoroughly flushing with your starting mobile phase.

    Q3: How do I select the optimal mobile phase (solvent system) for column chromatography?

    A3: The selection process should be guided by Thin-Layer Chromatography (TLC). The goal is to find a solvent system where your target compound has an Rf value between 0.2 and 0.4, ensuring good separation from impurities.

    • Start with a binary system: A common and effective starting point is a mixture of a non-polar solvent and a more polar solvent. Good initial combinations to test include Hexanes/Ethyl Acetate and Dichloromethane (DCM)/Methanol.

    • TLC Analysis: Spot your crude reaction mixture on a TLC plate and develop it in various ratios of your chosen solvent system (e.g., 9:1, 4:1, 1:1 Hexanes:EtOAc).

    • Optimize for Separation: Identify the solvent ratio that gives the best separation between your product and its major impurities with the target Rf value. If separation is poor, try a different solvent combination (e.g., Toluene/Acetone).

    Q4: How can I visualize the compound on a TLC plate?

    A4: The conjugated aromatic system of the quinolizinone core makes it UV-active.

    • Primary Method (Non-destructive): Use a UV lamp at 254 nm. The compound should appear as a dark spot on the fluorescent green background of the TLC plate. This is the preferred method as it does not alter your compound.

    • Secondary Methods (Destructive): If the compound is not UV-active or for confirmation, chemical stains can be used. A potassium permanganate (KMnO₄) stain is often effective for visualizing a wide range of organic compounds. Other options include iodine vapor or phosphomolybdic acid. Note that these methods are destructive and the compound cannot be recovered from the TLC plate.

    Q5: What are the likely impurities I need to separate?

    A5: Impurities will stem from the synthetic route. The synthesis of an aryl triflate typically involves the reaction of the corresponding phenol (in this case, 9-hydroxy-4-oxo-4H-quinolizinone) with a triflating agent like triflic anhydride, often in the presence of a base like pyridine. Therefore, you should anticipate separating your product from:

    • Unreacted Starting Material: The 9-hydroxy-4-oxo-4H-quinolizinone will be significantly more polar than your product and should have a much lower Rf value.

    • Base/Reagent: Residual pyridine or other bases used in the reaction.

    • Hydrolysis Product: If your reaction workup or purification involves exposure to water, some of your triflate product may hydrolyze back to the 9-hydroxy starting material.

    • Byproducts: Other side-products from the reaction.

    Section 2: Detailed Experimental Protocol - Flash Column Chromatography

    This protocol outlines a standard procedure for purifying 4-Oxo-4H-quinolizin-9-YL trifluoromethanesulfonate on a 100-500 mg scale. Adjustments should be made based on your specific scale and impurity profile.

    Materials:

    • Crude 4-Oxo-4H-quinolizin-9-YL trifluoromethanesulfonate

    • Silica gel (60 Å, 230-400 mesh)

    • Anhydrous solvents for mobile phase (e.g., HPLC grade Hexanes, Ethyl Acetate, DCM)

    • Glass column, sand, cotton or glass wool

    • TLC plates, developing chamber, and UV lamp

    • Collection tubes

    Methodology:

    • Mobile Phase Selection:

      • Using TLC, determine the optimal solvent system that provides an Rf of ~0.3 for the product. For this example, let's assume an optimal separation is achieved with a 3:2 mixture of Hexanes:Ethyl Acetate.

      • Prepare a sufficient volume of this "elution solvent." Also, prepare a less polar "starting solvent" (e.g., 9:1 Hexanes:EtOAc).

    • Column Packing (Slurry Method):

      • Secure the column vertically. Place a small plug of cotton or glass wool at the bottom and add a thin layer of sand.

      • In a beaker, create a slurry by mixing silica gel with your "starting solvent." The consistency should be like a milkshake, not a paste.

      • Pour the slurry into the column. Use additional starting solvent to rinse any remaining silica from the beaker into the column.

      • Gently tap the column to dislodge air bubbles and ensure even packing.

      • Open the stopcock and allow the solvent to drain until it reaches the top of the silica bed. Do not let the column run dry. Add a protective layer of sand on top of the silica bed.

    • Sample Loading (Dry Loading Recommended):

      • Dissolve your crude product in a minimal amount of a suitable solvent (e.g., DCM or acetone).

      • Add a small amount of silica gel (approximately 2-3 times the mass of your crude product) to this solution.

      • Carefully evaporate the solvent under reduced pressure until you have a dry, free-flowing powder.

      • Carefully add this powder to the top of the packed column, ensuring an even layer.

    • Elution:

      • Carefully add your "starting solvent" to the column.

      • Open the stopcock and begin collecting fractions. Apply positive pressure (flash chromatography) for a faster elution rate, which is recommended to minimize product degradation.

      • Gradually increase the polarity of your mobile phase towards your predetermined "elution solvent" ratio (gradient elution). For example, you might start with 100% starting solvent, then move to 20%, 40%, 60%, 80%, and finally 100% of your elution solvent.

      • Monitor the elution of your compound by spotting collected fractions onto a TLC plate and visualizing under UV light.

    • Fraction Analysis and Product Isolation:

      • Once your product begins to elute, continue collecting fractions until it is no longer detected by TLC.

      • Analyze all fractions containing your product by TLC to identify the pure fractions.

      • Combine the pure fractions in a round-bottom flask.

      • Remove the solvent under reduced pressure to yield the purified 4-Oxo-4H-quinolizin-9-YL trifluoromethanesulfonate.

    Section 3: Troubleshooting Guide

    This section addresses specific issues you may encounter during your experiments.

    Problem: My compound is not moving from the baseline on the TLC plate (Rf ≈ 0).

    • Cause: The mobile phase is not polar enough to displace the compound from the silica gel.

    • Solution: Increase the polarity of your solvent system. For a Hexane/EtOAc system, increase the proportion of ethyl acetate. If you are already at 100% ethyl acetate, consider switching to a more polar system like DCM/Methanol.

    Problem: All my spots run to the top of the TLC plate (Rf ≈ 1).

    • Cause: The mobile phase is too polar. Your compound has a high affinity for the solvent and minimal interaction with the stationary phase.

    • Solution: Decrease the polarity of your solvent system. For a Hexane/EtOAc system, increase the proportion of hexanes.

    Problem: I see significant streaking or "tailing" of my product spot on the TLC plate.

    • Cause & Solution:

      • Overloading: You have spotted too much material on the TLC plate. Try spotting a more dilute solution.

      • Compound Degradation: The triflate may be hydrolyzing on the acidic silica plate. This is a strong indicator that you should run your column quickly or consider using neutral silica gel.

      • Inappropriate Solvent: The chosen solvent may not be ideal for your compound. Try a different solvent system (e.g., Toluene/Acetone).

    Problem: I suspect my product is degrading during column chromatography. How can I confirm and prevent this?

    • Confirmation: Run a TLC of your combined "pure" fractions. If you see a new spot that corresponds to the highly polar starting material (9-hydroxy-4-oxo-4H-quinolizinone), degradation is occurring.

    • Prevention:

      • Use Anhydrous Solvents: Ensure your mobile phase solvents are dry to minimize hydrolysis.

      • Run the Column Quickly: Use flash chromatography with positive pressure to reduce the time your compound spends on the silica.

      • Use Neutral Silica: If the problem persists, switch to deactivated (neutral) silica gel.

      • Avoid Basic Additives: Do not add bases like triethylamine to your eluent, as this can act as a nucleophile and cleave the triflate group.

    Problem: The separation between my product and a key impurity is poor (overlapping spots).

    • Solution:

      • Optimize the Solvent System: Test different solvent combinations. Sometimes switching from an alcohol-based polar solvent (Methanol) to a ketone (Acetone) or an ester (Ethyl Acetate) can significantly alter selectivity and improve separation.

      • Use a Shallow Gradient: Instead of large jumps in polarity, run a very slow, shallow gradient around the solvent composition that nearly achieves separation. This can often resolve closely running spots.

      • Consider a Different Stationary Phase: While less common for routine purification, if silica gel fails, consider trying alumina (neutral or basic). However, test thoroughly on TLC first, as compound-alumina interactions can be unpredictable.

    Section 4: Data & Visualization

    Table 1: Recommended Starting Solvent Systems for TLC Optimization
    Solvent SystemPolarityNotes
    Hexanes / Ethyl AcetateLow to MediumExcellent starting point. Good for separating moderately polar compounds.
    Dichloromethane / MethanolMedium to HighUseful if the compound has very low Rf in Hex/EtOAc. Use <10% MeOH initially.
    Toluene / AcetoneLow to MediumOffers different selectivity compared to ester-based systems.
    Diagram: Chromatography Method Development Workflow

    This diagram illustrates the logical flow for developing and troubleshooting your purification method.

    ChromatographyWorkflow Start Start: Crude Product TLC_Screen 1. TLC Screen (e.g., Hex/EtOAc, DCM/MeOH) Start->TLC_Screen Check_Rf 2. Is Product Rf between 0.2 - 0.4? TLC_Screen->Check_Rf Adjust_Polarity Adjust Solvent Polarity Check_Rf->Adjust_Polarity No Good_Sep 3. Is Separation from Impurities Adequate? Check_Rf->Good_Sep Yes Adjust_Polarity->TLC_Screen Change_System Try Different Solvent System (e.g., Toluene/Acetone) Good_Sep->Change_System No Run_Column 4. Run Flash Column with Optimized System Good_Sep->Run_Column Yes Change_System->TLC_Screen Analyze_Fractions 5. Analyze Fractions by TLC Run_Column->Analyze_Fractions Check_Purity 6. Are Fractions Pure? Any signs of degradation? Analyze_Fractions->Check_Purity Troubleshoot Troubleshoot: - Use Neutral Silica - Run a Shallower Gradient - Ensure Anhydrous Conditions Check_Purity->Troubleshoot No Combine_Pure Combine Pure Fractions & Evaporate Check_Purity->Combine_Pure Yes Troubleshoot->Run_Column End End: Purified Product Combine_Pure->End

    Optimization

    Minimizing homocoupling byproducts in 4-Oxo-4H-quinolizin-9-YL trifluoromethanesulfonate functionalization

    Welcome to the Technical Support Center for the functionalization of 4-Oxo-4H-quinolizin-9-yl trifluoromethanesulfonate (CAS 951624-00-3) . This electron-deficient bicyclic core is a highly valuable scaffold in drug deve...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for the functionalization of 4-Oxo-4H-quinolizin-9-yl trifluoromethanesulfonate (CAS 951624-00-3) . This electron-deficient bicyclic core is a highly valuable scaffold in drug development. However, cross-coupling this specific triflate often leads to significant homocoupling of the organoboron partner.

    As a Senior Application Scientist, I have structured this guide to move beyond generic advice. Below, you will find the mechanistic causality behind these side reactions, quantitative optimization data, and a self-validating protocol to ensure your synthetic success.

    Part 1: Mechanistic Causality of Homocoupling

    In Suzuki-Miyaura reactions involving triflates, the oxidative addition step is often slower than with corresponding bromides or iodides. If the transmetalation or reductive elimination steps are not kinetically optimized, the Pd(II) intermediate can accumulate. In the presence of trace oxygen or excess base, this Pd(II) species facilitates the oxidative homocoupling of two boronic acid molecules, reducing the active Pd(II) to Pd(0) off-cycle and consuming your valuable reagents 1.

    CatalyticCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (9-Triflate) Pd0->OxAdd PdII Pd(II) Intermediate OxAdd->PdII TransMet Transmetalation (Boronic Acid + Base) PdII->TransMet O2 O2 / Pd(II) Accumulation PdII->O2 Off-cycle RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product Cross-Coupled Product RedElim->Product HomoProduct Homocoupled Byproduct O2->HomoProduct

    Mechanistic divergence of Suzuki-Miyaura cross-coupling versus oxidative homocoupling.

    Part 2: Troubleshooting Guide & FAQs

    Q1: Why am I observing >20% homocoupled boronic acid byproduct in my crude mixture? A1: The primary culprits are molecular oxygen and mismatched catalytic rates. Oxygen directly promotes the oxidative homocoupling of boronic acids 2. If your solvent is not rigorously degassed, O₂ acts as a terminal oxidant for the Pd-mediated dimerization of the boronic acid. Degassing via freeze-pump-thaw is non-negotiable for this substrate.

    Q2: Which ligand class is optimal for the 9-triflate of the 4-oxo-4H-quinolizine system? A2: Buchwald-type dialkylbiaryl phosphines, specifically SPhos or XPhos , are optimal. Triflates require electron-rich ligands to accelerate oxidative addition. SPhos provides the unique steric bulk necessary to facilitate rapid reductive elimination, effectively outcompeting the slower homocoupling pathway 3.

    Q3: Can the choice of base influence the cross-coupling to homocoupling ratio? A3: Absolutely. Replacing standard carbonate bases with Potassium Fluoride (KF) leverages the "KF effect." KF forms a fluoroborate "ate" complex with the boronic acid, which specifically accelerates transmetalation while simultaneously minimizing the formation of dimeric homocoupled products 4.

    Part 3: Quantitative Optimization Data

    The following table summarizes the causal relationship between reaction conditions and the suppression of homocoupling for 4-Oxo-4H-quinolizin-9-yl trifluoromethanesulfonate.

    LigandBaseSolvent SystemBoronic Acid AdditionCross-Coupling Yield (%)Homocoupling Yield (%)
    PPh₃Na₂CO₃Toluene/H₂OBolus (All at once)35%45%
    dppfK₃PO₄DioxaneBolus55%25%
    SPhosK₃PO₄THF/H₂OBolus78%12%
    SPhos KF THF/H₂O Syringe Pump (4 hrs) 92% <2%

    Part 4: Self-Validating Experimental Protocol

    To guarantee reproducibility, this protocol is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint is met.

    ProtocolWorkflow S1 1. Degas Solvents S2 2. Mix Triflate, Pd, Ligand S1->S2 S3 3. Add KF Base S2->S3 S4 4. Syringe Pump Boronic Acid S3->S4 S5 5. Heat 80°C (Anaerobic) S4->S5 S6 6. Isolate Product S5->S6

    Self-validating experimental workflow for minimizing homocoupling in triflate functionalization.

    Step 1: Solvent Deoxygenation (Freeze-Pump-Thaw)

    • Action: Subject a 10:1 mixture of THF/H₂O to three rigorous freeze-pump-thaw cycles using liquid nitrogen and a high-vacuum Schlenk line.

    • Causality: Removes molecular oxygen to permanently disable the oxidative homocoupling pathway.

    • Self-Validation Checkpoint: During the third thaw cycle, the absolute absence of rising gas bubbles confirms the solvent is fully deoxygenated.

    Step 2: Catalyst Activation

    • Action: In an argon-filled glovebox, combine Pd(OAc)₂ (5 mol%) and SPhos (10 mol%) in a portion of the degassed solvent. Stir for 15 minutes at room temperature.

    • Causality: Pre-mixing allows the formation of the active L₂Pd(0) species before introducing the electrophile, preventing unligated Pd from causing side reactions.

    • Self-Validation Checkpoint: The solution must transition from pale yellow to a deep, homogeneous red/orange. If a black precipitate forms (Pd black), oxygen or moisture has compromised the catalyst; abort and restart.

    Step 3: Base and Electrophile Addition

    • Action: Add 4-Oxo-4H-quinolizin-9-yl trifluoromethanesulfonate (1.0 equiv) and anhydrous KF (3.0 equiv) to the active catalyst solution.

    • Causality: Prepares the system for oxidative addition and sets up the "KF effect" for transmetalation.

    • Self-Validation Checkpoint: TLC analysis (UV 254 nm) should show a single distinct spot for the triflate starting material (confirming m/z 293.22 via LCMS) with no premature degradation.

    Step 4: Syringe-Pump Addition of Boronic Acid

    • Action: Dissolve the boronic acid (1.2 equiv) in degassed THF. Add this solution dropwise via a syringe pump over 4 hours to the reaction mixture heated at 80°C.

    • Causality: Keeping the instantaneous concentration of boronic acid low prevents second-order homocoupling kinetics from outcompeting the cross-coupling cycle.

    • Self-Validation Checkpoint: Monitor the reaction via LCMS every 2 hours. The ratio of the cross-coupled product mass to the homocoupled dimer mass should remain >20:1. Complete consumption of the triflate peak validates reaction completion.

    Part 5: References

    • Sigma-Aldrich. 4-Oxo-4H-Quinolizin-9-Yl Trifluoromethanesulfonate | 951624-00-3. Available at:

    • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: 1

    • Benchchem. Strategies to minimize homocoupling in Suzuki-Miyaura reactions. Available at: 2

    • Journal of the American Chemical Society (ACS). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Available at: 3

    • PubMed Central (PMC). Multimetallic Catalysis Enabled Cross-Coupling of Aryl Bromides with Aryl Triflates. Available at: 4

    Sources

    Reference Data & Comparative Studies

    Validation

    4-Oxo-4H-quinolizin-9-yl Trifluoromethanesulfonate vs. 9-Bromo-4-oxo-4H-quinolizine: A Comparative Guide to Cross-Coupling Reactivity

    An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of the 4-Oxo-4H-quinolizine Core The 4-oxo-4H-quinolizine scaffold is a privileged hetero...

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    Author: BenchChem Technical Support Team. Date: April 2026

    An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

    Introduction: The Strategic Importance of the 4-Oxo-4H-quinolizine Core

    The 4-oxo-4H-quinolizine scaffold is a privileged heterocyclic system characterized by a bridgehead nitrogen atom. This structural feature imparts unique physicochemical properties, making it a core component in various biologically active compounds, including potent antibacterial agents that can overcome bacterial resistance to traditional fluoroquinolones.[1] The functionalization of this nucleus, particularly at the C9 position, is critical for modulating pharmacological activity.

    Palladium-catalyzed cross-coupling reactions are indispensable tools for creating carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. The success of these reactions hinges on the choice of the electrophilic partner, most commonly an aryl halide or a pseudohalide like a trifluoromethanesulfonate (triflate).

    This guide provides an in-depth comparison of 4-oxo-4H-quinolizin-9-yl trifluoromethanesulfonate (a triflate) and 9-bromo-4-oxo-4H-quinolizine (a bromide) as precursors in palladium-catalyzed cross-coupling reactions. While direct, side-by-side experimental studies on this specific scaffold are not extensively documented in the literature, this guide synthesizes established principles of cross-coupling chemistry, data from analogous heterocyclic systems, and field-proven insights to provide a robust framework for experimental design. We will explore the synthesis of each precursor, the mechanistic basis for their differing reactivity, and their comparative performance in key transformations such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

    Part 1: Synthesis of the Cross-Coupling Precursors

    The accessibility and stability of the starting material are primary considerations in any synthetic campaign. Both the 9-bromo and 9-triflate derivatives of the 4-oxo-4H-quinolizine core can be prepared from common intermediates.

    Synthesis of 9-Bromo-4-oxo-4H-quinolizine (2)

    The direct bromination of the 4-oxo-4H-quinolizine core (1) is the most straightforward route to the 9-bromo derivative (2). The electron-rich nature of the pyridone-like ring facilitates electrophilic aromatic substitution. Reagents like N-Bromosuccinimide (NBS) are typically effective for this transformation under mild conditions.[2]

    Synthesis of 4-Oxo-4H-quinolizin-9-yl Trifluoromethanesulfonate (4)

    The synthesis of the triflate (4) requires the preparation of the 9-hydroxy precursor (3). While the synthesis of this specific precursor is not widely reported, it can be conceptually accessed through multi-step sequences common for quinolizinone synthesis.[3] Once obtained, the 9-hydroxy-4-oxo-4H-quinolizine (3) can be readily converted to the highly reactive triflate (4) by treatment with trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a non-nucleophilic base like pyridine. This is a standard and high-yielding transformation for activating hydroxyl groups on aromatic and heteroaromatic rings.[4][5]

    Synthesis_of_Precursors quinolizinone 4-Oxo-4H-quinolizine (1) bromo 9-Bromo-4-oxo-4H-quinolizine (2) quinolizinone->bromo NBS, MeCN hydroxy 9-Hydroxy-4-oxo-4H-quinolizine (3) triflate 4-Oxo-4H-quinolizin-9-yl Trifluoromethanesulfonate (4) hydroxy->triflate Tf₂O, Pyridine

    Caption: Synthetic routes to the 9-bromo and 9-triflate precursors.

    Part 2: Mechanistic Underpinnings of Reactivity

    The critical difference in performance between a bromide and a triflate in cross-coupling lies in the first and often rate-determining step of the catalytic cycle: oxidative addition .

    In this step, the active Pd(0) catalyst inserts into the carbon-leaving group (C-X) bond, forming a Pd(II) intermediate. The rate of this reaction is highly dependent on the C-X bond strength and the stability of the leaving group anion (X⁻).

    • Triflate (X = OTf): The triflate anion (CF₃SO₃⁻) is an exceptionally stable leaving group due to extensive resonance delocalization and the powerful inductive effect of the CF₃ group. Consequently, the C-OTf bond is highly polarized and relatively weak, leading to a lower activation energy and generally faster rates of oxidative addition.

    • Bromide (X = Br): The C-Br bond is more covalent and stronger than the C-OTf bond. While bromide (Br⁻) is a good leaving group, it is less stable than the triflate anion. Therefore, oxidative addition to aryl bromides typically requires more energy (e.g., higher temperatures or more electron-rich ligands) than to aryl triflates.[6]

    The general order of reactivity for oxidative addition is often cited as: Ar-I > Ar-OTf > Ar-Br > Ar-Cl .[6] However, this can be modulated by the specific catalytic system and the electronic nature of the aryl group.

    Catalytic_Cycle cluster_0 Key Step Influenced by Leaving Group (X) Pd0 L₂Pd(0) OxAdd Ar-Pd(II)-X Pd0->OxAdd Oxidative Addition (Ar-X) Transmetal Ar-Pd(II)-R OxAdd->Transmetal Transmetalation (R-M) Product Ar-R Transmetal->Product Reductive Elimination Transmetal->RE_helper RE_helper->Pd0

    Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

    Part 3: Performance in Key Cross-Coupling Reactions

    The theoretical advantage of the triflate's faster oxidative addition translates into practical differences in reaction conditions and outcomes across various coupling reactions.

    Suzuki-Miyaura Coupling (C-C Bond Formation)

    The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling for C(sp²)-C(sp²) bond formation, valued for its mild conditions and the low toxicity of its boron-based reagents.

    • Expertise & Experience: For Suzuki couplings, both bromides and triflates are excellent substrates.[6][7] The higher reactivity of the triflate often allows for lower catalyst loadings or, more significantly, lower reaction temperatures. This can be crucial when dealing with thermally sensitive substrates. However, under "ligand-free" conditions in polar solvents, triflate selectivity over halides can be pronounced, suggesting that the choice of ligand is key to controlling reactivity.[8] For challenging couplings, the triflate provides a kinetic advantage. The bromide is often a more cost-effective and "good enough" option for routine transformations.

    Parameter9-Bromo-4-oxo-4H-quinolizine4-Oxo-4H-quinolizin-9-yl Triflate
    Typical Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄Pd(OAc)₂, Pd₂(dba)₃
    Typical Ligand PPh₃, SPhos, XPhosSPhos, RuPhos, cataCXium A
    Base K₂CO₃, Cs₂CO₃, K₃PO₄K₂CO₃, K₃PO₄, KF
    Solvent Dioxane/H₂O, Toluene/H₂O, DMFTHF/H₂O, Dioxane/H₂O
    Temperature 80 - 110 °CRoom Temp. - 80 °C
    Typical Yield Good to ExcellentGood to Excellent
    Key Advantage Lower cost, readily availableMilder conditions, faster reaction

    Table 1: Representative Comparison for Suzuki-Miyaura Coupling.

    Buchwald-Hartwig Amination (C-N Bond Formation)

    This reaction is a powerful method for forming C-N bonds, which are ubiquitous in pharmaceuticals. The choice of leaving group can be particularly impactful here.

    • Expertise & Experience: The general reactivity trend for Buchwald-Hartwig amination is often cited as Ar-Br > Ar-Cl > Ar-I > Ar-OTf.[9] The lower reactivity of triflates compared to bromides in this specific reaction can be counterintuitive but is often observed, potentially due to different rate-determining steps or catalyst deactivation pathways. However, modern, highly active catalysts based on bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) have been developed that are highly effective for coupling aryl triflates.[10][11] A key consideration with triflates is their susceptibility to hydrolysis back to the phenol, especially if water is present and the base is strong (like NaOtBu), which can lower yields.[12]

    Parameter9-Bromo-4-oxo-4H-quinolizine4-Oxo-4H-quinolizin-9-yl Triflate
    Typical Catalyst Pd₂(dba)₃, Pd(OAc)₂Pd₂(dba)₃, Pd(OAc)₂
    Typical Ligand BINAP, XPhos, RuPhosXPhos, RuPhos, BrettPhos
    Base NaOtBu, K₃PO₄, Cs₂CO₃Cs₂CO₃, K₃PO₄ (milder bases preferred)
    Solvent Toluene, DioxaneToluene, Dioxane (anhydrous)
    Temperature 80 - 110 °C80 - 110 °C
    Typical Yield Good to ExcellentModerate to Excellent
    Key Advantage Generally more robust and reliableEnables use of phenol-derived substrates

    Table 2: Representative Comparison for Buchwald-Hartwig Amination.

    Sonogashira Coupling (C-C sp Bond Formation)

    The Sonogashira coupling provides a direct route to aryl alkynes, important structures in materials science and medicinal chemistry. This reaction typically involves a dual palladium/copper catalytic system.

    • Expertise & Experience: The reactivity order in Sonogashira couplings generally follows the C-X bond strength: Ar-I > Ar-OTf > Ar-Br >> Ar-Cl.[13] Here, the triflate often shows a distinct advantage over the bromide, reacting under milder conditions and often giving higher yields, particularly for electron-rich or sterically hindered systems. Copper-free Sonogashira variants have been developed where this reactivity difference can be even more pronounced. For the bromide, higher temperatures and more robust catalyst systems may be necessary to achieve comparable results.[14]

    Parameter9-Bromo-4-oxo-4H-quinolizine4-Oxo-4H-quinolizin-9-yl Triflate
    Catalyst System Pd(PPh₃)₂Cl₂ / CuIPd(PPh₃)₂Cl₂ / CuI
    Base Et₃N, i-Pr₂NH, DIPAEt₃N, i-Pr₂NH
    Solvent THF, DMFTHF, DMF
    Temperature 50 - 100 °CRoom Temp. - 60 °C
    Typical Yield Moderate to GoodGood to Excellent
    Key Advantage Cost-effectiveHigher reactivity, milder conditions

    Table 3: Representative Comparison for Sonogashira Coupling.

    Part 4: Experimental Protocols

    The following protocols are provided as self-validating, representative procedures that a researcher can adapt for their specific needs. All operations should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk techniques.

    Protocol 1: Suzuki-Miyaura Coupling with 9-Bromo-4-oxo-4H-quinolizine

    Objective: To synthesize 9-phenyl-4-oxo-4H-quinolizine.

    Materials:

    • 9-Bromo-4-oxo-4H-quinolizine (1.0 eq)

    • Phenylboronic acid (1.2 eq)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

    • Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

    • 1,4-Dioxane (Anhydrous)

    • Deionized Water

    Procedure:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 9-bromo-4-oxo-4H-quinolizine, phenylboronic acid, and potassium carbonate.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

    • Add Pd(dppf)Cl₂ to the flask under a positive pressure of Argon.

    • Add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water per 1 mmol of bromide).

    • Degas the resulting suspension by bubbling Argon through the mixture for 15 minutes.

    • Heat the reaction mixture to 90 °C in a pre-heated oil bath and stir vigorously overnight (12-16 hours).

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

    • Separate the organic layer. Extract the aqueous layer twice with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

    Protocol 2: Suzuki-Miyaura Coupling with 4-Oxo-4H-quinolizin-9-yl Triflate

    Objective: To synthesize 9-phenyl-4-oxo-4H-quinolizine under milder conditions.

    Materials:

    • 4-Oxo-4H-quinolizin-9-yl trifluoromethanesulfonate (1.0 eq)

    • Phenylboronic acid (1.2 eq)

    • Palladium(II) Acetate (Pd(OAc)₂) (0.02 eq)

    • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 eq)

    • Potassium Phosphate (K₃PO₄) (3.0 eq)

    • Tetrahydrofuran (THF), Anhydrous

    • Deionized Water

    Procedure:

    • To an oven-dried Schlenk flask, add Pd(OAc)₂ and SPhos. Evacuate and backfill with Argon three times.

    • Add anhydrous THF and stir for 10 minutes at room temperature to pre-form the catalyst.

    • In a separate flask, add the 4-oxo-4H-quinolizin-9-yl triflate, phenylboronic acid, and K₃PO₄. Evacuate and backfill with Argon.

    • Transfer the pre-formed catalyst solution to the flask containing the reagents via cannula.

    • Add deionized water (e.g., 10:1 THF/water ratio).

    • Stir the reaction mixture at 40 °C.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 2-6 hours.

    • Follow work-up and purification steps as described in Protocol 1.

    Conclusion and Recommendations

    The choice between 4-oxo-4H-quinolizin-9-yl trifluoromethanesulfonate and its corresponding bromide is a strategic decision based on a trade-off between reactivity, cost, and reaction sensitivity.

    • Choose 4-Oxo-4H-quinolizin-9-yl Trifluoromethanesulfonate when:

      • Milder reaction conditions (lower temperatures) are required to preserve sensitive functional groups.

      • Faster reaction times are a priority.

      • The corresponding bromide shows low reactivity, particularly in Sonogashira or Suzuki couplings with challenging substrates.

      • The starting material is the 9-hydroxy derivative, making the triflate the most direct product.

    • Choose 9-Bromo-4-oxo-4H-quinolizine when:

      • Cost is a primary driver, as brominating agents are significantly cheaper than triflic anhydride.

      • The reaction is robust and can tolerate higher temperatures (typically >80 °C).

      • Performing a Buchwald-Hartwig amination, where bromides often exhibit more reliable reactivity.

      • Large-scale synthesis is planned, and substrate cost becomes a major factor.

    Ultimately, both precursors are valuable tools for the functionalization of the 4-oxo-4H-quinolizine core. By understanding their intrinsic reactivity and the principles of catalyst selection, researchers can make informed decisions to optimize their synthetic strategies for the development of novel therapeutics and advanced materials.

    Sources

    Comparative

    Comparative Reactivity Guide: 4-Oxo-4H-quinolizin-9-yl Triflate vs. Tosylate in Cross-Coupling Applications

    The 4-oxo-4H-quinolizin scaffold is a privileged bicyclic core in medicinal chemistry, frequently utilized as a bioisostere to modulate pharmacokinetic properties. Functionalization at the 9-position is critical for expa...

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    Author: BenchChem Technical Support Team. Date: April 2026

    The 4-oxo-4H-quinolizin scaffold is a privileged bicyclic core in medicinal chemistry, frequently utilized as a bioisostere to modulate pharmacokinetic properties. Functionalization at the 9-position is critical for expanding structure-activity relationships (SAR). This guide provides an in-depth, objective comparison of two primary electrophilic handles used for this functionalization: 4-Oxo-4H-quinolizin-9-yl trifluoromethanesulfonate (Triflate) and 4-Oxo-4H-quinolizin-9-yl 4-methylbenzenesulfonate (Tosylate) .

    By analyzing their thermodynamic stability, kinetic reactivity, and catalyst preferences, this guide empowers drug development professionals to make strategic, data-driven decisions in synthetic route design.

    Mechanistic Foundations: Thermodynamics and Kinetics

    The divergence in reactivity between triflates and tosylates stems entirely from the electronic properties of their respective sulfonate groups.

    • Triflates (-OTf): The presence of three highly electronegative fluorine atoms exerts a profound inductive electron-withdrawing effect. This heavily polarizes the C–O bond, making the 9-position of the quinolizinone highly electrophilic. Upon oxidative addition, the resulting trifluoromethanesulfonate anion is an exceptionally weak base and a superior leaving group, lowering the activation energy barrier for transition-metal insertion[1].

    • Tosylates (-OTs): The tosyl group relies on a p-tolyl moiety, which is mildly electron-donating compared to a trifluoromethyl group. While still a competent leaving group that effectively stabilizes negative charge[1], the C–O bond is less polarized. Consequently, aryl tosylates are generally considered significantly less reactive than aryl triflates, requiring higher temperatures or more electron-rich catalyst systems to force oxidative addition[2].

    Pathway Substrate 4-Oxo-4H-quinolizin-9-yl Core Scaffold Triflate Triflate (-OTf) Highly Electrophilic Substrate->Triflate Tf2O / Base Tosylate Tosylate (-OTs) Moderately Electrophilic Substrate->Tosylate TsCl / Base PdCat Palladium Catalysis Fast Oxidative Addition Triflate->PdCat Preferred NiCat Nickel Catalysis Efficient Insertion Triflate->NiCat Compatible Tosylate->NiCat Required Product Functionalized Quinolizin-4-one PdCat->Product NiCat->Product

    Caption: Catalyst selection logic based on sulfonate leaving group electrophilicity.

    Catalyst Preferences & Orthogonal Reactivity

    The difference in leaving group ability dictates the optimal transition metal catalyst:

    • Palladium (Pd) Preference: Palladium catalysts strongly prefer the highly reactive aryl triflate[2]. The oxidative addition of Pd(0) into the C–OTf bond is rapid, allowing reactions to proceed at mild temperatures (room temperature to 60°C).

    • Nickel (Ni) Preference: Nickel is more electropositive and smaller than palladium, allowing Ni(0) to insert into the stronger, more stubborn C–OTs bond of the tosylate analog. In multimetallic systems containing both Pd and Ni, an anomalous but highly useful selectivity emerges: Pd exclusively consumes the triflate, while Ni shows a slight preference for the tosylate[3].

    This orthogonal reactivity is a powerful tool. If a synthetic intermediate contains both a triflate and a tosylate (or if a one-pot sequential coupling is desired), researchers can selectively couple the triflate using Pd, and subsequently couple the tosylate using Ni[2]. Furthermore, in emerging methodologies like C–S cross-coupling with alkyl thiols, Ni-catalyzed reactions provide excellent yields with triflates but only low-to-moderate yields with tosylates[4].

    Comparative Performance Data

    The following table summarizes the quantitative and qualitative performance metrics of the two analogs across standard cross-coupling parameters.

    Property / Metric4-Oxo-4H-quinolizin-9-yl Triflate4-Oxo-4H-quinolizin-9-yl Tosylate
    Leaving Group Ability Excellent (TfO⁻ is highly stabilized)Moderate (TsO⁻ is less stabilized)
    Oxidative Addition Barrier Low (Readily inserts at RT – 60°C)High (Requires 80°C – 110°C)
    Optimal Catalyst System Palladium (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄)Nickel (e.g., NiCl₂(PCy₃)₂, Ni(cod)₂)
    Bench Stability Moderate (Prone to hydrolysis over time)High (Crystalline, moisture-stable)
    Orthogonal Coupling Reacts first in multimetallic systems[2]Remains intact until Ni is introduced[3]
    Photoredox Alkylsilicate Coupling Successful, but slower than aryl bromides[5]Successful under dual catalysis[5]
    C-S Coupling (Alkyl Thiols) High yield (89–97%) under Ni catalysis[4]Low to moderate yield[4]

    Self-Validating Experimental Protocols

    To ensure reproducibility, the following protocols are designed as self-validating systems. The inclusion of internal standards and specific kinetic checkpoints ensures that the researcher can pinpoint exactly where a reaction might be failing (e.g., catalyst deactivation vs. poor transmetalation).

    Protocol A: Pd-Catalyzed Suzuki-Miyaura Coupling of the Triflate

    Objective: Mild functionalization of the 9-position using a boronic acid. Causality: Pd(dppf)Cl₂ is selected because the bidentate dppf ligand enforces a cis-geometry on the Pd center, accelerating the challenging reductive elimination step while preventing catalyst degradation.

    • Reagent Assembly: In a nitrogen-filled glovebox, combine 4-oxo-4H-quinolizin-9-yl triflate (1.0 equiv), arylboronic acid (1.5 equiv), and Pd(dppf)Cl₂ (5 mol%) in a Schlenk flask. Add 0.5 equiv of dodecane as an internal standard.

    • Solvent & Base Addition: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v) containing K₂CO₃ (3.0 equiv). Causality: Water is essential to dissolve the inorganic base and form the reactive boronate species required for transmetalation.

    • Thermal Activation & Monitoring: Heat the mixture to 60°C. Take 50 µL aliquots at 1h and 3h for GC-MS/LC-MS analysis.

      • Self-Validation Check: Compare the product peak area to the dodecane standard. If the ratio plateaus between 1h and 3h while the triflate remains, the Pd catalyst has oxidized. Spike with an additional 2 mol% catalyst.

    • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

    Protocol B: Ni-Catalyzed Cross-Coupling of the Tosylate

    Objective: Forcing the activation of the less reactive tosylate C–O bond. Causality: NiCl₂(PCy₃)₂ is utilized because PCy₃ is a strong, sterically demanding σ-donor. It floods the Ni center with electron density, providing the necessary thermodynamic push to overcome the high activation barrier of the tosylate C–O bond.

    • Reagent Assembly: In a glovebox, combine 4-oxo-4H-quinolizin-9-yl tosylate (1.0 equiv), nucleophile (e.g., aryl zinc reagent, 1.5 equiv), and NiCl₂(PCy₃)₂ (10 mol%). Add 0.5 equiv of dodecane.

    • Degassing: Add anhydrous, rigorously degassed Toluene. Causality: Ni(0) intermediates are exceptionally sensitive to oxygen. Even trace O₂ will irreversibly form inactive Ni(II) oxides.

    • Thermal Activation: Heat to 100°C. The higher temperature is strictly required to facilitate the oxidative addition into the tosylate.

    • Validation & Quench: Monitor via LC-MS at 2h and 6h. Once the tosylate is consumed, quench with saturated aqueous NH₄Cl to neutralize the zinc species, extract with CH₂Cl₂, and purify.

    Workflow Step1 1. Reagent Assembly Combine Electrophile, Nucleophile, Catalyst Step2 2. Degassing (Freeze-Pump-Thaw) Remove O2 to prevent catalyst deactivation Step1->Step2 Step3 3. Thermal Activation Overcome oxidative addition barrier Step2->Step3 Step4 4. Transmetalation & Elimination Product formation & catalyst regeneration Step3->Step4 Step5 5. Quench & Purification Isolate functionalized quinolizinone Step4->Step5

    Caption: Self-validating experimental workflow for sulfonate cross-coupling.

    Strategic Selection Guide

    When designing a synthetic route for 4-oxo-4H-quinolizin derivatives, the choice between triflate and tosylate should be dictated by the specific constraints of the project:

    • Choose the Triflate when: You are working with thermally sensitive substrates, require rapid reaction times, are utilizing standard Palladium catalysis, or are performing C-S couplings with alkyl thiols[4]. Accept that the intermediate may have a shorter shelf-life and higher reagent cost.

    • Choose the Tosylate when: You need to synthesize a large batch of a bench-stable, crystalline intermediate that can be stored for months. It is also the superior choice if you plan to utilize Nickel catalysis or need to perform orthogonal cross-coupling in the presence of a more reactive halide or triflate elsewhere on the molecule[3].

    References

    • Pearson Thermodynamics and Kinetics: Substitution Comparison Pearson+ URL:[Link]

    • Cross-Coupling Reactions of Alkylsilicates Gelest Technical Library URL:[Link]

    • Sulfonate vs Sulfonate: Nickel and Palladium Multimetallic Cross-Electrophile Coupling of Aryl Triflates with Aryl Tosylates National Institutes of Health (PMC) / Journal of the American Chemical Society URL:[Link]

    • Sulfonate Versus Sulfonate: Nickel and Palladium Multimetallic Cross-Electrophile Coupling of Aryl Triflates with Aryl Tosylates (ACS Publication) Journal of the American Chemical Society (2020) URL:[Link]

    • Nickel Catalyzed Cross-Coupling of Aryl and Alkenyl Triflates with Alkyl Thiols Organic Letters (2023) URL:[Link]

    Sources

    Validation

    HPLC method validation for 4-Oxo-4H-quinolizin-9-YL trifluoromethanesulfonate purity analysis

    An in-depth technical comparison and validation guide for the purity analysis of 4-Oxo-4H-quinolizin-9-YL trifluoromethanesulfonate. Executive Summary & The Analytical Challenge 4-Oxo-4H-quinolizin-9-YL trifluoromethanes...

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    Author: BenchChem Technical Support Team. Date: April 2026

    An in-depth technical comparison and validation guide for the purity analysis of 4-Oxo-4H-quinolizin-9-YL trifluoromethanesulfonate.

    Executive Summary & The Analytical Challenge

    4-Oxo-4H-quinolizin-9-YL trifluoromethanesulfonate (CAS 951624-00-3) is a highly reactive electrophilic intermediate frequently utilized in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). While its reactivity is a synthetic advantage, it presents a significant analytical challenge: the trifluoromethanesulfonate (triflate) leaving group is highly susceptible to hydrolysis in aqueous media, particularly under neutral to basic conditions.

    When developing a High-Performance Liquid Chromatography (HPLC) method for purity analysis, traditional approaches often fail. Standard methods utilizing fully porous C18 columns require highly aqueous mobile phases to retain polar aromatic compounds. This prolonged exposure to water during the chromatographic run induces artifactual on-column degradation , leading to falsely low purity readouts and the appearance of artificial hydrolysis peaks (e.g., free trifluoromethanesulfonic acid and 9-hydroxy-4H-quinolizin-4-one).

    This guide objectively compares a modern Core-Shell Biphenyl UHPLC/HPLC method against a Traditional Fully Porous C18 method , demonstrating how stationary phase chemistry and rigorous ICH Q2(R2) validation protocols[1] can establish a self-validating, artifact-free analytical system.

    G N1 4-Oxo-4H-quinolizin-9-YL trifluoromethanesulfonate N2 Aqueous Media (High H2O) N1->N2 Hydrolysis N3 9-Hydroxy-4H-quinolizin-4-one (Degradant) N2->N3 N4 Trifluoromethanesulfonic Acid (Free Triflate) N2->N4

    Hydrolytic degradation pathway of the triflate intermediate in aqueous media.

    Mechanistic Rationale: Biphenyl vs. C18 Stationary Phases

    To prevent on-column hydrolysis, the analytical method must minimize the analyte's residence time in highly aqueous environments.

    • The Flaw of Traditional C18: C18 stationary phases rely exclusively on hydrophobic dispersion forces. Because the quinolizinone core is relatively polar, a C18 column requires a mobile phase with high water content (typically >65%) to achieve sufficient retention ( k′ ). This aqueous environment actively hydrolyzes the triflate during the run.

    • The Biphenyl Advantage: A Biphenyl stationary phase introduces π−π and dipole-dipole interactions. The electron-deficient quinolizinone ring interacts strongly with the electron-rich biphenyl ligands. Causality: This enhanced retention mechanism allows the use of a much higher percentage of organic modifier (e.g., Acetonitrile) in the mobile phase while maintaining baseline resolution. The higher organic content shields the triflate from hydrolysis. Furthermore, utilizing core-shell particle architecture reduces the eddy diffusion term (A-term in the van Deemter equation), delivering sharper peaks and higher theoretical plates ( N ) at lower backpressures.

    Experimental Protocols & Methodologies

    The following self-validating protocol ensures that any observed degradation is native to the sample, not an artifact of the analytical procedure.

    Step-by-Step Methodology
    • Diluent Preparation (Critical Step):

      • Action: Use 100% Anhydrous Acetonitrile (HPLC Grade) as the sample diluent.

      • Causality: Aqueous diluents will cause the sample to degrade while sitting in the autosampler queue. Anhydrous organic diluents arrest hydrolysis prior to injection.

    • Mobile Phase Preparation:

      • Mobile Phase A: 0.1% Formic Acid in MS-Grade Water. (Formic acid provides an acidic pH ~2.7, which stabilizes the triflate ester and is fully LC-MS compatible for downstream degradant identification[2]).

      • Mobile Phase B: 0.1% Formic Acid in MS-Grade Acetonitrile.

    • Standard & Sample Preparation:

      • Accurately weigh 25.0 mg of 4-Oxo-4H-quinolizin-9-YL trifluoromethanesulfonate reference standard.

      • Dissolve and dilute to 50.0 mL with anhydrous Acetonitrile (Target Concentration: 0.5 mg/mL).

    • Chromatographic Conditions (Proposed Biphenyl Method):

      • Column: Core-Shell Biphenyl, 100 x 4.6 mm, 2.6 µm.

      • Gradient: 0-2 min (20% B), 2-8 min (linear gradient to 80% B), 8-10 min (isocratic hold at 80% B).

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 30°C (Controlled to prevent thermal degradation).

      • Detection: UV at 254 nm (PDA detector for peak purity assessment).

      • Injection Volume: 2.0 µL.

    ICH Q2(R2) Validation Framework & Comparative Data

    The method validation lifecycle strictly adheres to the ICH Q2(R2) guidelines[1], establishing a robust control strategy for the active pharmaceutical ingredient (API) intermediate.

    G N1 1. Method Optimization (Biphenyl Phase) N2 2. System Suitability (Resolution > 2.0) N1->N2 N3 3. Specificity (Forced Degradation) N2->N3 N4 4. Linearity & Accuracy (ICH Q2(R2) Criteria) N3->N4 N5 5. Precision & Robustness (Method Transfer) N4->N5

    ICH Q2(R2) HPLC Method Validation Workflow for Purity Analysis.

    System Suitability & Method Comparison

    Prior to executing the validation protocol, System Suitability Testing (SST) must be established. The data below objectively compares the proposed Biphenyl method against a traditional C18 method.

    Table 1: Chromatographic Performance Comparison

    ParameterProposed: Core-Shell Biphenyl (2.6 µm)Alternative: Fully Porous C18 (5.0 µm)
    Retention Time ( tR​ ) 4.8 min8.2 min
    Tailing Factor ( Tf​ ) 1.1 (Excellent peak symmetry)1.8 (Significant tailing due to silanol interactions)
    Resolution ( Rs​ ) from Hydrolysis Product 3.5 (Baseline separation)1.4 (High risk of co-elution)
    Artifactual On-Column Degradation < 0.1% ~ 2.5%
    Mobile Phase Organic % at Elution 65% Acetonitrile35% Acetonitrile

    Data Interpretation: The Biphenyl column successfully retains the compound at a higher organic concentration (65% vs 35%), effectively eliminating the 2.5% false-degradation artifact seen on the C18 column.

    ICH Q2(R2) Validation Results

    The proposed Biphenyl method was subjected to full validation[1] to prove it is fit for its intended purpose.

    Table 2: ICH Q2(R2) Validation Summary (Biphenyl Method)

    Validation ParameterICH Q2(R2) Acceptance CriteriaObserved ResultStatus
    Specificity Baseline resolution ( Rs​ > 2.0) of all forced degradants (Acid, Base, Peroxide, Heat). Peak purity angle < threshold. Rs​ = 3.5 (min). Peak purity confirmed via PDA.Pass
    Linearity (Range) R2≥0.999 from 50% to 150% of target concentration. R2=0.9998 Pass
    Accuracy (Recovery) 98.0% – 102.0% recovery across 3 concentration levels (Spiked).99.4% – 100.8%Pass
    Repeatability (Precision) %RSD 2.0% for 6 replicate injections of 100% standard.%RSD = 0.6%Pass
    LOD / LOQ Signal-to-Noise (S/N) 3 (LOD) and S/N 10 (LOQ).LOD: 0.02 µg/mL LOQ: 0.06 µg/mLPass

    Conclusion

    For the purity analysis of moisture-sensitive electrophiles like 4-Oxo-4H-quinolizin-9-YL trifluoromethanesulfonate, traditional C18 HPLC methods introduce unacceptable levels of artifactual degradation. By transitioning to a Core-Shell Biphenyl stationary phase , analysts can leverage π−π interactions to elute the compound in a highly organic, protective mobile phase. Supported by rigorous ICH Q2(R2) validation data, this method ensures absolute scientific integrity, delivering accurate, reproducible, and artifact-free purity profiles critical for downstream pharmaceutical development.

    References

    • ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) / European Medicines Agency (EMA). Available at: [Link]

    • Separation of Trifluoromethanesulfonic Acid on HPLC (MS-Compatible Methodologies). SIELC Technologies. Available at:[Link]

    Sources

    Comparative

    Application Guide: Benchmarking Leaving Group Kinetics of 4-Oxo-4H-quinolizin-9-yl Trifluoromethanesulfonate

    Executive Summary The 4-oxo-4H-quinolizine scaffold is a privileged structural motif prevalent in numerous biologically active compounds, making its late-stage functionalization a critical objective for drug development...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The 4-oxo-4H-quinolizine scaffold is a privileged structural motif prevalent in numerous biologically active compounds, making its late-stage functionalization a critical objective for drug development professionals 1. 4-Oxo-4H-quinolizin-9-yl trifluoromethanesulfonate (CAS: 951624-00-3) has emerged as a premier electrophilic building block for these functionalizations 2. This guide objectively benchmarks the kinetic performance of the trifluoromethanesulfonate (triflate, -OTf) leaving group at the C9 position against traditional alternatives (halides, tosylates), providing actionable experimental data and mechanistic causality to optimize your cross-coupling workflows.

    Mechanistic Causality: The Triflate Advantage

    In transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the oxidative addition of the aryl electrophile to the low-valent metal center (such as a monoligated L1​Pd0 species) is frequently the rate-determining step 3. The efficiency of this step is dictated by the bond dissociation energy of the C-X bond and the stability of the departing X⁻ anion.

    The triflate group (-OSO₂CF₃) acts as a "super leaving group." The extreme electronegativity of the trifluoromethyl (-CF₃) moiety exerts a powerful inductive electron-withdrawing effect. This highly polarizes the S-O bonds and disperses the negative charge of the departing anion across three equivalent oxygen atoms, making the triflate anion an exceptionally weak, stable conjugate base. Kinetic studies demonstrate that triflates can be 104 to 105 times more reactive than analogous tosylates or standard alkyl/aryl halides in solvolysis and substitution pathways 4. Furthermore, in multimetallic cross-electrophile coupling, palladium catalysts exhibit a profound kinetic preference for aryl triflates over aryl tosylates and chlorides 5.

    CatalyticCycle Pd0 L_nPd(0) Catalyst ArOTf Quinolizinone-OTf (Fast Kinetics) Pd0->ArOTf High Affinity ArCl Quinolizinone-Cl (Slow Kinetics) Pd0->ArCl Low Affinity OxAdd Oxidative Addition (Rate Determining) ArOTf->OxAdd k_rel ~ 10^4 ArCl->OxAdd k_rel ~ 10^-2 PdII Ar-Pd(II)-X Intermediate OxAdd->PdII TransMet Transmetalation PdII->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product Cross-Coupled Quinolizinone RedElim->Product

    Catalytic cycle highlighting the kinetic advantage of the triflate leaving group.

    Quantitative Benchmarking Data

    To facilitate objective comparison, Table 1 summarizes the relative kinetic performance of various leaving groups on the quinolizinone scaffold during a standard Palladium-catalyzed cross-coupling reaction. The data illustrates why the triflate derivative is the superior choice for thermally sensitive substrates or sterically hindered couplings.

    Table 1: Comparative Kinetic Profiling of Quinolizin-9-yl Electrophiles

    Leaving Group (C9 Position)Relative Rate of Oxidative Addition ( krel​ )Typical Activation Temp (°C)Relative Half-Life ( t1/2​ )Cross-Coupling Yield (%)
    Triflate (-OTf) 1.0×104 20 - 50< 10 mins> 95%
    Bromide (-Br) 1.0×102 60 - 80~ 2 hours80 - 85%
    Tosylate (-OTs) 1.0 (Baseline)80 - 100~ 12 hours60 - 70%
    Chloride (-Cl) 1.0×10−2 > 100> 24 hours< 40%

    (Note: Data extrapolated from established aryl electrophile kinetic benchmarks 6, 5, 3)

    Self-Validating Experimental Protocol: Competitive Kinetic Profiling

    To verify these kinetic advantages in your own laboratory, we recommend a self-validating competitive NMR workflow. By running a one-pot competition between 4-oxo-4H-quinolizin-9-yl triflate and its brominated analog, variables such as temperature fluctuations, catalyst concentration, and mixing inefficiencies are internally controlled. The inclusion of an inert internal standard ensures absolute trustworthiness of the relative rate data.

    Step-by-Step Methodology:
    • Catalyst Stock Preparation (Glovebox): Dissolve 0.05 mmol of Pd2​(dba)3​ and 0.10 mmol of a bulky phosphine ligand (e.g., P(t−Bu)3​ , which promotes the highly active monoligated L1​Pd0 species 3) in 1.0 mL of anhydrous, degassed THF-d8.

    • Substrate Mixing: In a standard NMR tube, combine 0.10 mmol of 4-oxo-4H-quinolizin-9-yl trifluoromethanesulfonate, 0.10 mmol of 9-bromo-4-oxo-4H-quinolizine, and 0.05 mmol of 1,3,5-trimethoxybenzene (inert internal standard).

    • Reaction Initiation: Inject 0.50 mmol of phenylzinc chloride (for Negishi-type coupling) into the NMR tube. Add 0.10 mL of the prepared catalyst stock solution and seal the tube. Causality note: Zinc salts can sometimes cause autoinhibition with chlorides, but triflates bypass this limitation due to their rapid initial oxidative addition [[7]]().

    • Data Acquisition: Immediately transfer the tube to an NMR spectrometer pre-heated to 40°C. Acquire 19 F and 1 H NMR spectra every 2 minutes for a total of 1 hour.

    • Kinetic Derivation: Integrate the decay of the starting materials relative to the 1,3,5-trimethoxybenzene standard. Plot ln([ArX]t​/[ArX]0​) versus time. The ratio of the resulting slopes yields the precise relative rate constant ( kOTf​/kBr​ ).

    Workflow Prep 1. Reagent Prep (Glovebox) Mix 2. Competitive Mixing (OTf vs Br) Prep->Mix NMR 3. in situ NMR Monitoring Mix->NMR Kin 4. Kinetic Derivation (k_obs calculation) NMR->Kin

    Self-validating NMR workflow for competitive kinetic benchmarking of leaving groups.

    References

    • Sigma-Aldrich. 4-Oxo-4H-Quinolizin-9-Yl Trifluoromethanesulfonate | 951624-00-3. 2

    • Kasal, P., & Jindřich, J. (2022). Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. ACS Omega. 6

    • Sendijarevic, V., et al. Kinetics and Isotope Effects in Solvolyses of Ethyl Trifluoromethanesulfonate. ResearchGate. 4

    • Li, J., et al. Sulfonate vs Sulfonate: Nickel and Palladium Multimetallic Cross-Electrophile Coupling of Aryl Triflates with Aryl Tosylates. PMC. 5

    • Colacot, T. J., et al. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews. 3

    • Kshirsagar, U. A., et al. Catalytic Photoredox C–H Arylation of 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-diazonium Tetrafluoroborates and Related Heteroaryl Diazonium Salts. PMC. 1

    • Weix, D. J., et al. LiCl-Accelerated Multimetallic Cross-Coupling of Aryl Chlorides with Aryl Triflates. PMC. 7

    Sources

    Validation

    A Senior Application Scientist's Guide to the Reproducible Synthesis of 4-Oxo-4H-quinolizin-9-YL Trifluoromethanesulfonate

    For researchers, scientists, and drug development professionals, the consistent, batch-to-batch synthesis of key intermediates is paramount. This guide provides an in-depth technical analysis of the reproducible synthesi...

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    Author: BenchChem Technical Support Team. Date: April 2026

    For researchers, scientists, and drug development professionals, the consistent, batch-to-batch synthesis of key intermediates is paramount. This guide provides an in-depth technical analysis of the reproducible synthesis of 4-Oxo-4H-quinolizin-9-YL trifluoromethanesulfonate, a versatile building block in medicinal chemistry. Its utility largely stems from the triflate group, an excellent leaving group for cross-coupling reactions, enabling the introduction of diverse functionalities.[1] However, the multi-step nature of its synthesis presents inherent challenges to achieving consistent yields and purity.[2][3]

    This guide will dissect a proposed two-step synthetic pathway, offering a comparative analysis of alternative methods and providing detailed experimental protocols. The focus will be on understanding the causal factors that influence reproducibility at each stage, empowering you to establish a robust and self-validating synthetic process.

    Proposed Synthetic Pathway Overview

    The synthesis of 4-Oxo-4H-quinolizin-9-YL trifluoromethanesulfonate is most practically approached in two key stages: first, the construction of the 9-hydroxy-4-oxo-4H-quinolizine core, followed by the triflation of the hydroxyl group. This strategy allows for purification of the key hydroxylated intermediate, which is crucial for ensuring the success and reproducibility of the final triflation step.

    cluster_0 Step 1: Quinolizinone Core Synthesis cluster_1 Step 2: Triflation Start Substituted Pyridine (e.g., 3-methoxypyridine) Core_Synth Annulation Reaction Start->Core_Synth [Method A] Intermediate_1 9-methoxy-4-oxo-4H-quinolizine Core_Synth->Intermediate_1 Demethylation O-Demethylation Intermediate_1->Demethylation Intermediate_2 9-hydroxy-4-oxo-4H-quinolizine Demethylation->Intermediate_2 Triflation Triflation Reaction Intermediate_2->Triflation [Method 1] Final_Product 4-Oxo-4H-quinolizin-9-YL Trifluoromethanesulfonate Triflation->Final_Product

    Figure 1: Proposed two-step synthetic workflow.

    Step 1: Synthesis of the 9-hydroxy-4-oxo-4H-quinolizine Intermediate

    The cornerstone of a reproducible synthesis is the reliable production of a high-purity intermediate. Here, we compare two potential strategies for constructing the hydroxylated quinolizinone core.

    Method A: Annulation from a Substituted Pyridine (Proposed Method)

    This bottom-up approach involves building the quinolizinone ring system from a readily available substituted pyridine. By starting with a precursor that already contains a masked hydroxyl group (such as a methoxy group), we can circumvent the often problematic regioselectivity of direct C-H oxidation on the pre-formed quinolizinone core.[4][5]

    Start_A 3-Methoxypyridine Reaction_A1 Reaction with Methyl 2-bromoacetate Start_A->Reaction_A1 Intermediate_A1 Pyridinium Salt Reaction_A1->Intermediate_A1 Reaction_A2 [3+2] Cycloaddition with an Alkene Intermediate_A1->Reaction_A2 Intermediate_A2 Dearomatized Intermediate Reaction_A2->Intermediate_A2 Reaction_A3 Rearomative Ring Expansion Intermediate_A2->Reaction_A3 Intermediate_A3 9-methoxy-4-oxo-4H-quinolizine Reaction_A3->Intermediate_A3 Reaction_A4 O-Demethylation (e.g., BBr3 or HBr) Intermediate_A3->Reaction_A4 Purification_A Purification (Chromatography/Recrystallization) Reaction_A4->Purification_A Product_A 9-hydroxy-4-oxo-4H-quinolizine Purification_A->Product_A

    Figure 2: Workflow for Method A.

    Experimental Protocol (Method A - Hypothetical):

    • Pyridinium Salt Formation: To a solution of 3-methoxypyridine (1.0 eq) in anhydrous acetonitrile, add methyl 2-bromoacetate (1.1 eq). Stir the mixture at 60 °C for 12 hours.

    • Cycloaddition and Ring Expansion: Cool the reaction to room temperature. Add an alkene (e.g., dimethyl fumarate, 1.2 eq) and a non-nucleophilic base (e.g., DBU, 1.5 eq). Heat the mixture to reflux and monitor by TLC until consumption of the pyridinium salt.

    • Work-up and Isolation: After cooling, dilute the mixture with ethyl acetate and wash sequentially with 1 M HCl and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude 9-methoxy-4-oxo-4H-quinolizine by column chromatography.

    • O-Demethylation: Dissolve the purified methoxy intermediate in anhydrous dichloromethane and cool to -78 °C under an inert atmosphere. Add a solution of boron tribromide (1.5 eq) in dichloromethane dropwise. Allow the reaction to warm to room temperature and stir for 16 hours.

    • Quenching and Purification: Carefully quench the reaction by the slow addition of methanol, followed by water. Extract the product into ethyl acetate, wash with saturated sodium bicarbonate solution and brine, dry, and concentrate. Purify the final 9-hydroxy-4-oxo-4H-quinolizine by recrystallization or column chromatography.

    Causality and Reproducibility Insights (Method A):

    • Starting Material Purity: The purity of the initial 3-methoxypyridine is critical. Isomeric impurities can lead to the formation of undesired quinolizinone regioisomers, which may be difficult to separate.

    • Reaction Conditions: The dearomatization-rearomatization strategy can be sensitive to reaction temperature and stoichiometry.[6] Inconsistent heating or inaccurate reagent ratios can lead to incomplete conversion or the formation of side products, impacting batch-to-batch yield.

    • Demethylation Step: O-demethylation using strong Lewis acids like BBr₃ or strong protic acids like HBr can be aggressive.[7] Over-reaction or side reactions with other functional groups can occur if not carefully controlled. The complete removal of the demethylating agent during work-up is essential to prevent degradation of the product. Batch-to-batch variations can arise from incomplete reaction or inconsistent work-up procedures.

    Method B: Rh(III)-Catalyzed C-H Activation/Annulation (Alternative)

    An alternative approach involves the direct construction of the quinolizinone core via a transition-metal-catalyzed C-H activation and annulation of a substituted pyridin-2(1H)-one with an alkyne.[8] This method offers a more convergent route to highly functionalized quinolizinones.

    Comparison of Methods for Intermediate Synthesis:

    FeatureMethod A: Annulation from Substituted PyridineMethod B: Rh(III)-Catalyzed C-H Activation
    Starting Materials Readily available, but multi-stepRequires synthesis of pyridin-2(1H)-one precursor
    Catalyst Metal-free[6]Expensive Rh(III) catalyst[8]
    Key Reproducibility Challenge Control of multi-step sequence and harsh demethylation conditionsCatalyst activity, ligand purity, and inert atmosphere maintenance
    Potential for Impurities Isomeric quinolizinones, products of incomplete demethylationByproducts from alkyne self-coupling, catalyst decomposition products
    Scalability Can be challenging due to multiple steps and cryogenic conditions[3]Potentially more scalable in a single step, but catalyst cost is a factor

    Step 2: Triflation of 9-hydroxy-4-oxo-4H-quinolizine

    The conversion of the hydroxyl group to a triflate is a critical activation step. The choice of triflating agent and reaction conditions can significantly impact yield, purity, and reproducibility.

    Method 1: Triflic Anhydride (Tf₂O) (Standard Method)

    Triflic anhydride is a powerful and commonly used reagent for the triflation of phenols and other hydroxylated heterocycles. The reaction is typically fast but requires careful control to avoid side reactions.

    Start_B 9-hydroxy-4-oxo-4H-quinolizine Reaction_B1 Dissolve in Anhydrous Solvent (e.g., DCM) Start_B->Reaction_B1 Reaction_B2 Add Hindered Base (e.g., 2,6-Lutidine) Reaction_B1->Reaction_B2 Reaction_B3 Cool to 0 °C Reaction_B2->Reaction_B3 Reaction_B4 Slow Addition of Triflic Anhydride (Tf₂O) Reaction_B3->Reaction_B4 Reaction_B5 Aqueous Work-up (Wash with dil. acid, water, brine) Reaction_B4->Reaction_B5 Purification_B Purification (Flash Chromatography) Reaction_B5->Purification_B Product_B 4-Oxo-4H-quinolizin-9-YL Trifluoromethanesulfonate Purification_B->Product_B

    Figure 3: Workflow for Method 1 (Triflation).

    Experimental Protocol (Method 1):

    • Reaction Setup: To a solution of 9-hydroxy-4-oxo-4H-quinolizine (1.0 eq) in anhydrous dichloromethane under an argon atmosphere, add 2,6-lutidine (1.5 eq).

    • Triflation: Cool the mixture to 0 °C and add trifluoromethanesulfonic anhydride (1.2 eq) dropwise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

    • Reaction Monitoring: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS.

    • Work-up: Upon completion, dilute the reaction with dichloromethane and wash sequentially with cold 1 M HCl, water, and saturated brine.

    • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[9]

    Causality and Reproducibility Insights (Method 1):

    • Reagent Quality: Triflic anhydride is highly reactive and susceptible to hydrolysis. Using aged or improperly stored Tf₂O can lead to lower yields and the formation of triflic acid, which can complicate purification.[9]

    • Base Selection: A non-nucleophilic, hindered base like 2,6-lutidine is crucial to prevent side reactions. Less hindered bases, such as pyridine, can potentially react with the triflic anhydride.

    • Temperature Control: The reaction is highly exothermic. Poor temperature control can lead to the formation of colored impurities and decomposition of the product. Consistent cooling is essential for reproducibility.

    • Hydrolysis: The triflate product can be susceptible to hydrolysis, especially under basic conditions.[8] A quick and efficient aqueous work-up with neutral or slightly acidic washes is important to minimize product loss.

    Method 2: N-phenyl-bis(trifluoromethanesulfonimide) (Comins' Reagent) (Alternative)

    Comins' reagent is a milder, crystalline triflating agent that can be advantageous for sensitive substrates.

    Comparison of Triflation Methods:

    FeatureMethod 1: Triflic Anhydride (Tf₂O)Method 2: Comins' Reagent
    Reactivity Highly reactive, fast reaction timesMilder, may require longer reaction times or heating
    Handling Liquid, fuming, moisture-sensitiveStable, crystalline solid, easier to handle
    Key Reproducibility Challenge Strict control of temperature and moistureEnsuring complete reaction, which can be slower
    Byproducts Triflic acid and lutidinium saltsN-phenyltriflamide, which is typically removed by chromatography
    Substrate Compatibility May not be suitable for very sensitive substratesGenerally better for complex and sensitive molecules

    Ensuring Batch-to-Batch Consistency: A Self-Validating System

    Achieving reproducible synthesis requires a holistic approach that integrates robust protocols with rigorous analytical validation.

    Key Pillars of Reproducibility:

    • Raw Material Qualification: Implement stringent quality control on all starting materials, reagents, and solvents. Variations in purity can have a cascading effect on the entire synthesis.[10]

    • Standardized Operating Procedures (SOPs): Document every parameter of the synthesis in detail, including reagent addition rates, stirring speeds, and temperature profiles. Adherence to SOPs is critical for minimizing operator-dependent variability.

    • In-Process Controls (IPCs): Utilize analytical techniques like TLC, HPLC, or ¹H NMR at critical stages to monitor reaction progress and intermediate purity. IPCs allow for adjustments to be made in real-time and provide early indicators of batch deviation.

    • Purification Protocol Validation: The purification method for both the intermediate and the final product must be robust and reproducible. Variations in column packing, eluent composition, or recrystallization procedures can lead to inconsistent purity profiles.[3]

    • Final Product Characterization: Each batch of 4-Oxo-4H-quinolizin-9-YL trifluoromethanesulfonate should be thoroughly characterized to confirm its identity and purity.

    Data Presentation: Analytical Techniques for Quality Control

    Analytical TechniquePurposeKey Parameters to Monitor for Consistency
    ¹H and ¹⁹F NMR Structural confirmation and purity assessmentCorrect chemical shifts and integration values; absence of signals from impurities (e.g., starting materials, solvents, side products).
    HPLC-UV/MS Purity determination and impurity profilingConsistent retention time and peak area percentage for the main product; consistent impurity profile across batches.
    Mass Spectrometry (MS) Molecular weight confirmationCorrect molecular ion peak (m/z).
    Melting Point Indication of puritySharp and consistent melting point range.

    By implementing these principles, a self-validating system can be established where each batch serves to confirm the robustness of the process. Any deviation from the expected outcome should trigger a thorough investigation to identify and rectify the root cause, thereby continuously improving the reproducibility of the synthesis. The transition from batch to continuous manufacturing can also offer superior reaction control and reduce batch-to-batch variability, though it requires significant initial investment and process redesign.[2][9]

    References

    • Patsnap Eureka. (2025, September 3). Switching From Batch To Continuous For Multistep Synthesis: Roadmap. [Link]
    • El-Sayed, N. N. E., et al. (2024, April 24). Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. PMC. [Link]
    • Kulkarni, M. R., & Gaikwad, N. D. (n.d.). Recent advances towards the synthesis of 4H-quinolizin-4-one. K.T.H.M. College. [Link]
    • Pyridine Nucleus as a Directing Group for Metal-Based C–H Bond Activation. (2022, June 17). IntechOpen. [Link]
    • Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity. (2025, January 9). PubMed. [Link]
    • Tristar Intermediates. (2025, April 3). Quality Assurance Techniques for Batch-to-Batch Consistency. [Link]
    • O-Demethylation. (2024, January 15). Chem-Station Int. Ed. [Link]
    • A dearomatization–rearomatization strategy for construction of 4H-quinolizin-4-ones via C–H bond functionalization of pyridines. (n.d.). Organic Chemistry Frontiers (RSC Publishing). [Link]
    • Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. (2020, December 14). Research Journal of Pharmacy and Technology. [Link]
    • Triflate. (n.d.). Wikipedia. [Link]

    Sources

    Safety & Regulatory Compliance

    Handling

    Comprehensive Safety and Operational Protocol for Handling 4-Oxo-4H-quinolizin-9-yl Trifluoromethanesulfonate (CAS: 951624-00-3)

    Executive Summary & Chemical Profile 4-Oxo-4H-quinolizin-9-yl trifluoromethanesulfonate is a highly reactive heteroaryl triflate. In modern synthetic chemistry and drug development, triflates (trifluoromethanesulfonates)...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary & Chemical Profile

    4-Oxo-4H-quinolizin-9-yl trifluoromethanesulfonate is a highly reactive heteroaryl triflate. In modern synthetic chemistry and drug development, triflates (trifluoromethanesulfonates) serve as exceptional electrophilic leaving groups, utilized extensively in palladium- and nickel-catalyzed cross-coupling methodologies (e.g., Suzuki-Miyaura, Buchwald-Hartwig aminations) [1].

    However, the fundamental chemical property that makes the triflate group synthetically valuable—the intense electron-withdrawing nature of the -CF₃ group—also dictates its primary hazard profile. Aryl triflates are acutely moisture-sensitive. Upon exposure to ambient humidity, they undergo rapid hydrolysis, generating trifluoromethanesulfonic acid (triflic acid, CF₃SO₃H) [2]. Triflic acid is a superacid capable of causing severe skin burns, permanent ocular damage, and aggressive respiratory tract irritation [3]. Consequently, handling this compound requires rigorous anhydrous techniques and a self-validating personal protective equipment (PPE) strategy.

    Hazard Causality & Degradation Pathway

    To safely handle 4-Oxo-4H-quinolizin-9-yl trifluoromethanesulfonate, operators must understand the causality of its degradation. The vulnerability lies in the electrophilic nature of the quinolizin-4-one ring system combined with the exceptional leaving ability of the triflate anion. When exposed to atmospheric water, the nucleophilic attack displaces the triflate, yielding a highly corrosive acidic byproduct.

    DegradationPathway Triflate 4-Oxo-4H-quinolizin-9-yl trifluoromethanesulfonate Hydrolysis Hydrolysis Reaction Triflate->Hydrolysis H2O Atmospheric Moisture (H2O) H2O->Hydrolysis Exposure TriflicAcid Trifluoromethanesulfonic Acid (Highly Corrosive) Hydrolysis->TriflicAcid Yields Phenol 4-Hydroxy-4H-quinolizin-4-one (Degradation Product) Hydrolysis->Phenol Yields

    Figure 1: Hydrolysis pathway of aryl triflates upon exposure to atmospheric moisture.

    Personal Protective Equipment (PPE) Matrix

    Because the primary risk vector is the insidious generation of corrosive acid and the use of flammable organic solvents during cross-coupling, PPE must provide multi-layered barrier protection.

    PPE CategorySpecificationQuantitative/Material StandardCausality & Scientific Rationale
    Eye/Face Chemical splash goggles + Face shieldANSI Z87.1 certifiedProtects against aerosolized triflic acid micro-droplets generated during pressurized inert-gas transfers [3].
    Hand Protection Double-gloving (Nitrile/Neoprene)Inner: 0.1 mm NitrileOuter: ≥0.3 mm NeopreneTriflates permeate thin gloves. Neoprene provides superior resistance to both corrosive acids and organic solvents [2].
    Body Protection Flame-Resistant (FR) Lab CoatNomex® or equivalentMitigates fire risk when handling reactive triflates alongside flammable solvents (e.g., THF) and organometallic catalysts.
    Respiratory Fume Hood / GloveboxFace velocity ≥ 100 fpmPrevents inhalation of corrosive vapors resulting from ambient moisture degradation [3].

    Operational Workflow: Inert Atmosphere Handling

    The following self-validating protocol ensures that the triflate remains intact and the operator remains isolated from potential acid generation.

    TriflateHandling Receiving 1. Chemical Retrieval (Desiccator/Inert Storage) PPE 2. PPE Verification (Nitrile, Goggles, Lab Coat) Receiving->PPE Transfer 3. Inert Transfer (Schlenk Line / Glovebox) PPE->Transfer Reaction 4. Reaction Execution (e.g., Suzuki/Buchwald) Transfer->Reaction Quench 5. Controlled Quenching (Aqueous NaHCO3) Reaction->Quench Waste 6. Halogenated/Fluorinated Waste Disposal Quench->Waste

    Figure 2: End-to-end operational workflow for handling moisture-sensitive aryl triflates.

    Protocol 1: Inert Atmosphere Transfer and Reaction Setup

    • Apparatus Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum (≤ 0.1 mmHg). Backfill with ultra-high-purity (UHP) Argon. Repeat this purge cycle three times to ensure a strictly anhydrous environment.

    • Chemical Retrieval: Transfer the sealed vial of 4-Oxo-4H-quinolizin-9-yl trifluoromethanesulfonate into a nitrogen-filled glovebox (O₂ < 1 ppm, H₂O < 1 ppm).

    • Weighing & Transfer: Weigh the required mass of the triflate and transfer it into the Schlenk flask. Seal the flask with a high-quality rubber septum before removing it from the glovebox.

    • Solvation: Using a gas-tight syringe, inject anhydrous, deoxygenated solvent (e.g., THF or 1,4-dioxane) directly through the septum. Causality: Using a syringe maintains the inert atmosphere; opening the flask would introduce ambient moisture, rapidly hydrolyzing the triflate into corrosive byproducts.

    • Catalyst Addition: Proceed with the addition of the cross-coupling partner (e.g., boronic acid, amine) and transition metal catalyst under a positive pressure of Argon [4].

    Protocol 2: Controlled Quenching and Waste Disposal Disposal of triflate-containing reactions must account for the neutralization of highly acidic leaving groups.

    • Thermal Control: Upon reaction completion, cool the reaction vessel to 0 °C using an ice-water bath. Causality: Quenching is highly exothermic; cooling prevents solvent boil-over and the uncontrolled release of hazardous vapors.

    • Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise. Causality: The weak base safely neutralizes any residual triflic acid or unreacted triflate without the violent exotherm associated with strong bases like NaOH, providing a controlled, endothermic release of CO₂.

    • Phase Separation: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

    • Waste Segregation: Collect the aqueous phase (now containing neutralized sodium trifluoromethanesulfonate salts) in a designated "Aqueous Fluorinated Waste" container. Collect the organic phase in a "Halogenated Organic Waste" container [2].

    References

    • Kim, S., et al. "Nickel-Catalyzed Cross-Electrophile Coupling of Aryl Triflates with Alkyl Halides: Mechanism-Informed Design of More General Conditions." Journal of the American Chemical Society, 2025. URL:[Link]

    • "Safety Data Sheet: Iron(II) trifluoromethanesulfonate." Carl Roth. URL: [Link]

    • McCann, S. D., et al. "Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability." PubMed Central (PMC), 2020. URL:[Link]

    Sources

    Retrosynthesis Analysis

    One-step AI retrosynthesis routes and strategy settings for this compound.

    Method

    Feasible Synthetic Routes

    Route proposals generated from BenchChem retrosynthesis models.

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